1-Pyrenecarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
pyrene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O2/c18-17(19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYISVWRHTUCNCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90941453 | |
| Record name | Pyrene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90941453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19694-02-1 | |
| Record name | 1-Pyrenecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019694021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90941453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Pyrenecarboxylic Acid from Pyrene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 1-pyrenecarboxylic acid from pyrene (B120774). This compound is a crucial intermediate in the development of fluorescent probes, functional materials, and pharmaceutical compounds, owing to the unique photophysical properties of the pyrene moiety. This document details three robust synthetic methodologies: the Grignard reagent pathway, the organolithium route, and a two-step Friedel-Crafts acylation followed by haloform oxidation. Each method is presented with detailed experimental protocols, and a comparative summary of quantitative data is provided to aid in methodological selection.
I. Comparative Analysis of Synthetic Routes
The selection of a synthetic route for this compound is contingent upon factors such as desired yield, available starting materials, and scalability. The following table summarizes the quantitative data associated with the discussed methodologies.
| Method | Starting Material | Key Reagents | Reported Yield | Melting Point of Product (°C) |
| Grignard Reagent Pathway | 1-Bromopyrene (B33193) | Mg, CO₂ | High | 270-272 |
| Organolithium Pathway | 1-Bromopyrene | n-BuLi, CO₂ | Good to High | 270-272 |
| Friedel-Crafts Acylation & Haloform Oxidation | Pyrene | Acetyl chloride, AlCl₃, NaOCl (Bleach) | Moderate | 270-272 |
II. Experimental Protocols
Method 1: Grignard Reagent Pathway
This method proceeds via the formation of a pyrene-based Grignard reagent, which is subsequently carboxylated using carbon dioxide. It is often favored for its high yields and relatively mild reaction conditions.
Step 1: Synthesis of 1-Bromopyrene from Pyrene
A detailed, high-yield procedure for the bromination of pyrene is a prerequisite for this method.
-
Materials: Pyrene, Methanol (MeOH), Diethyl ether (Et₂O), Hydrobromic acid (HBr, 48% aq.), Hydrogen peroxide (H₂O₂, 30% aq.), Dichloromethane (CH₂Cl₂), Sodium hydroxide (B78521) (NaOH), Saturated aqueous sodium chloride (NaCl), Magnesium sulfate (B86663) (MgSO₄).
-
Procedure:
-
In a round-bottomed flask, dissolve pyrene (e.g., 20.0 g, 98.9 mmol) in a 1:1 (v/v) mixture of MeOH and Et₂O (250 mL).
-
With vigorous stirring, add HBr (1.1 equiv) via syringe.
-
Cool the mixture to 15 °C in a water bath.
-
Slowly add H₂O₂ (1.05 equiv) dropwise over 30 minutes.
-
Remove the cooling bath and stir the reaction mixture at ambient temperature for 16 hours.
-
Add water (150 mL) and extract the mixture with CH₂Cl₂ (2 x 250 mL).
-
Wash the combined organic extracts with 1 M aq. NaOH (150 mL) and saturated aq. NaCl (2 x 150 mL).
-
Dry the organic layer over MgSO₄, filter, and remove the solvent under reduced pressure to yield crude 1-bromopyrene.
-
Purify the crude product by recrystallization from a suitable solvent such as hexanes to obtain pale yellow crystals. A reported yield for this step is approximately 77%.
-
Step 2: Formation of 1-Pyrenemagnesium Bromide and Carboxylation
-
Materials: 1-Bromopyrene, Magnesium (Mg) turnings, Anhydrous tetrahydrofuran (B95107) (THF), Iodine (I₂, catalytic amount), Dry carbon dioxide (CO₂, solid or gas), Hydrochloric acid (HCl), Diethyl ether (Et₂O).
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equiv).
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a solution of 1-bromopyrene (1.0 equiv) in anhydrous THF dropwise to the magnesium turnings. The reaction is initiated by gentle warming.
-
Once the reaction has started, add the remaining 1-bromopyrene solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Introduce dry carbon dioxide. This can be achieved by adding crushed dry ice to the reaction mixture or by bubbling dry CO₂ gas through the solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Quench the reaction by slowly adding a dilute solution of HCl (e.g., 1 M) until the mixture is acidic.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent in vacuo. The crude product can be purified by recrystallization from a suitable solvent like benzene, chlorobenzene, or 95% ethanol (B145695) to yield this compound as a solid.
-
Method 2: Organolithium Pathway
This route involves the formation of 1-lithiopyrene, which is a highly reactive nucleophile, followed by quenching with carbon dioxide.
Step 1: Synthesis of 1-Bromopyrene (as described in Method 1)
Step 2: Lithiation of 1-Bromopyrene and Carboxylation
-
Materials: 1-Bromopyrene, Anhydrous tetrahydrofuran (THF), n-Butyllithium (n-BuLi) in hexanes, Dry carbon dioxide (CO₂, solid or gas), Hydrochloric acid (HCl), Diethyl ether (Et₂O).
-
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 1-bromopyrene (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 equiv) dropwise via syringe. Stir the mixture at -78 °C for 1 hour.
-
Quench the reaction by adding an excess of crushed dry ice or by bubbling dry CO₂ gas through the solution.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Acidify the mixture with dilute HCl.
-
Extract the product with diethyl ether, wash with water and brine, and dry over anhydrous sodium sulfate.
-
After removal of the solvent, purify the crude this compound by recrystallization.
-
Method 3: Friedel-Crafts Acylation and Haloform Oxidation
This two-step sequence provides an alternative route starting directly from pyrene. The first step is a Friedel-Crafts acylation to introduce an acetyl group, which is then oxidized to a carboxylic acid via the haloform reaction.
Step 1: Friedel-Crafts Acylation of Pyrene to 1-Acetylpyrene (B1266438)
-
Materials: Pyrene, Acetyl chloride, Anhydrous aluminum chloride (AlCl₃), Dichloromethane (CH₂Cl₂), Hydrochloric acid (HCl).
-
Procedure:
-
In a round-bottomed flask, suspend pyrene (1.0 equiv) in anhydrous CH₂Cl₂.
-
Cool the suspension in an ice bath and add anhydrous AlCl₃ (1.1 equiv) portion-wise.
-
Slowly add acetyl chloride (1.1 equiv) dropwise to the stirred mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent to yield crude 1-acetylpyrene.
-
Purify the product by column chromatography or recrystallization.
-
Step 2: Haloform Oxidation of 1-Acetylpyrene
The haloform reaction converts a methyl ketone into a carboxylic acid and a haloform. Using sodium hypochlorite (B82951) (bleach) is a convenient and inexpensive option.
-
Materials: 1-Acetylpyrene, Sodium hypochlorite solution (household bleach, ~5-6%), Sodium hydroxide (NaOH), Dioxane or THF (as a co-solvent), Sodium sulfite (B76179) (Na₂SO₃), Hydrochloric acid (HCl).
-
Procedure:
-
Dissolve 1-acetylpyrene (1.0 equiv) in a suitable solvent like dioxane or THF.
-
Add an aqueous solution of NaOH.
-
Slowly add an excess of sodium hypochlorite solution while maintaining the temperature with an ice bath.
-
Stir the mixture vigorously at room temperature or with gentle heating until the reaction is complete.
-
Destroy any excess hypochlorite by adding a saturated solution of sodium sulfite.
-
Remove the organic solvent under reduced pressure.
-
Acidify the aqueous solution with concentrated HCl to precipitate the this compound.
-
Collect the solid product by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent for purification.
-
III. Visualized Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound via the Grignard reagent pathway, which is a commonly employed and high-yielding method.
Caption: Workflow for the synthesis of this compound via the Grignard pathway.
IV. Conclusion
This guide has outlined three distinct and effective methods for the synthesis of this compound from pyrene. The Grignard and organolithium pathways, starting from 1-bromopyrene, generally offer higher yields. The Friedel-Crafts acylation followed by haloform oxidation provides a viable alternative that begins directly with the parent pyrene molecule. The choice of method will depend on the specific requirements of the research or development project, including scale, cost, and safety considerations. The detailed protocols provided herein should serve as a valuable resource for chemists in the fields of materials science, medicinal chemistry, and beyond. Further optimization of reaction conditions may be necessary to achieve the desired outcomes for specific applications. Spectroscopic data for the final product can be found in various chemical databases for characterization and confirmation of identity.
An In-depth Technical Guide to 1-Pyrenecarboxylic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 1-pyrenecarboxylic acid. The information is curated for researchers, scientists, and professionals in drug development who utilize fluorescent probes and functionalized aromatic compounds in their work.
Core Chemical Properties
This compound is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a pyrene (B120774) backbone with a carboxylic acid substituent. This amphiphilic nature, combining the hydrophobic pyrene core with a hydrophilic carboxyl group, makes it a versatile molecule in various scientific applications.[1][2] It is particularly noted for its fluorescent properties, serving as a valuable probe in biophysical and material science studies.[3]
Quantitative Data Summary
The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₀O₂ | [4] |
| Molecular Weight | 246.26 g/mol | |
| Melting Point | 270-272 °C | [4] |
| Boiling Point | ~329.26 °C (estimate) | [4][5] |
| pKa (predicted) | 3.49 ± 0.30 | [4] |
| pKa (ground state) | ~4.0 | [6] |
| pKa (excited state) | ~8.1 | [6] |
| Solubility | Soluble in DMF, ethanol, acetone; limited solubility in water.[3][4] | |
| Appearance | Light yellow to yellow to green powder/crystal | [3] |
Molecular Structure and Identification
The structural details of this compound are fundamental to understanding its reactivity and photophysical behavior.
-
IUPAC Name: pyrene-1-carboxylic acid
-
CAS Number: 19694-02-1
-
SMILES String: O=C(O)c1ccc2ccc3cccc4ccc1c2c34
-
InChI Key: HYISVWRHTUCNCS-UHFFFAOYSA-N
The molecule consists of a planar pyrene ring system, which is responsible for its characteristic UV-Visible absorption and fluorescence. The carboxylic acid group at the 1-position provides a reactive handle for conjugation to other molecules, such as biomolecules or polymers.[3]
Spectral Properties
This compound is a well-known fluorophore that exhibits absorption in the UV region.[7] Its fluorescence is sensitive to the local environment, making it a useful probe for studying molecular interactions.[6]
| Spectral Property | Value | Source |
| UV-Vis Absorption (λmax) | ~340 nm | [8] |
| Fluorescence Lifetime (in living cells) | 55 - 185 ns (oxygen dependent) | [9] |
| Fluorescence Lifetime (of a derivative under N₂) | ~215 ns | [9] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the carboxylation of pyrene. The following is a representative protocol:
-
Lithiation of Pyrene:
-
Dissolve pyrene in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add an organolithium reagent, such as n-butyllithium, dropwise to the solution.
-
Stir the reaction mixture at room temperature for several hours to ensure complete lithiation.
-
-
Carboxylation:
-
Cool the solution of 1-pyrenyllithium to a low temperature (e.g., -78°C) using a dry ice/acetone bath.
-
Introduce a source of carbon dioxide, typically by adding crushed dry ice (solid CO₂), to the reaction mixture.
-
Allow the reaction to warm to room temperature overnight as the dry ice sublimes.
-
-
Work-up and Isolation:
-
Quench the reaction by the careful addition of water.
-
Acidify the aqueous layer with a mineral acid, such as hydrochloric acid (HCl), to a pH of approximately 2. This will protonate the carboxylate salt, causing the this compound to precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold water to remove any remaining salts.
-
Purification by Recrystallization
The crude this compound can be purified by recrystallization to obtain a high-purity product.[4]
-
Solvent Selection: Choose a suitable solvent or solvent system. Common solvents for the recrystallization of this compound include benzene, chlorobenzene, nitrobenzene, or 95% ethanol.[4] An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.[10]
-
-
Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution to adsorb the colored impurities. Boil the solution for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11]
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of the crystals.
-
-
Isolation and Drying:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals thoroughly to remove any residual solvent. The melting point of the purified product can then be determined to assess its purity.
-
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Experimental Workflow: Use as a Fluorescent Probe in Cellular Imaging
Caption: Workflow for using this compound as a fluorescent probe.
References
- 1. scbt.com [scbt.com]
- 2. omlc.org [omlc.org]
- 3. CAS 19694-02-1: pyrene-1-carboxylic acid | CymitQuimica [cymitquimica.com]
- 4. This compound | 19694-02-1 [chemicalbook.com]
- 5. This compound CAS#: 19694-02-1 [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. 1-芘甲酸 97% | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Lifetime of fluorescent pyrene butyric acid probe in single living cells for measurement of oxygen fluctuation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. people.chem.umass.edu [people.chem.umass.edu]
An In-depth Technical Guide to the Solubility of 1-Pyrenecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1-pyrenecarboxylic acid, a fluorescent probe and synthetic building block. An understanding of its solubility characteristics is crucial for its effective application in research and development, particularly in areas such as drug delivery, materials science, and bio-imaging. This document outlines the known qualitative solubility of this compound in water and various organic solvents, and provides a detailed experimental protocol for its quantitative determination.
Introduction to this compound
This compound (PCA) is a derivative of pyrene (B120774), a polycyclic aromatic hydrocarbon. It consists of a hydrophobic pyrene core and a hydrophilic carboxylic acid group, rendering it an amphiphilic molecule. This dual nature dictates its solubility, which varies significantly with the polarity of the solvent. PCA is a solid at room temperature, typically appearing as a light yellow to green powder. Its fluorescent properties make it a valuable tool in various analytical and imaging techniques.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 19694-02-1 |
| Molecular Formula | C₁₇H₁₀O₂ |
| Molecular Weight | 246.26 g/mol |
| Melting Point | 270-272 °C |
| Appearance | Light yellow to yellow to green powder/crystal |
| pKa (Predicted) | 3.49 ± 0.30[1] |
Solubility Profile
The solubility of this compound is a critical parameter for its handling, formulation, and application. Due to its amphiphilic nature, it exhibits a range of solubilities in different solvents.
Quantitative Solubility Data
While qualitative descriptions of this compound's solubility are available, specific quantitative data is not readily found in the public domain. The following table summarizes the known qualitative solubility and provides a template for recording experimentally determined quantitative values.
| Solvent | Chemical Class | Polarity | Qualitative Solubility | Quantitative Solubility (mg/mL at 25°C) |
| Water | Aqueous | High | Limited/Insoluble[2] | Data not available |
| Methanol | Polar Protic | High | Soluble[3] | Data not available |
| Ethanol | Polar Protic | High | Soluble[2] | Data not available |
| Dimethylformamide (DMF) | Polar Aprotic | High | Soluble[1][3] | Data not available |
| Acetone | Polar Aprotic | Medium | Soluble[2] | Data not available |
Researchers are encouraged to determine the quantitative solubility in their specific solvent systems using the protocol outlined below.
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The following is a detailed protocol for the determination of the thermodynamic solubility of this compound. This method is considered a gold standard for solubility measurement.
Principle
An excess amount of the solid compound is agitated in a solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The saturated solution is then separated from the excess solid, and the concentration of the dissolved solute is determined using a suitable analytical technique, such as UV-Vis spectrophotometry.
Materials and Equipment
-
This compound (solid)
-
Solvents of interest (e.g., water, ethanol, DMF)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer with a temperature-controlled environment
-
Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)
-
Syringes
-
Volumetric flasks
-
UV-Vis spectrophotometer
-
Analytical balance
Procedure
-
Preparation of Supersaturated Solutions:
-
Weigh an excess amount of this compound (e.g., 5-10 mg) and transfer it to a glass vial.
-
Add a known volume of the desired solvent (e.g., 2 mL) to the vial.
-
Securely cap the vials. Prepare each solvent in triplicate to ensure the reliability of the results.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a magnetic stirrer in a constant temperature bath (e.g., 25 °C or 37 °C).
-
Agitate the mixtures at a constant speed for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.
-
-
Phase Separation:
-
After the equilibration period, remove the vials and allow them to stand undisturbed for at least one hour to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. The first few drops of the filtrate should be discarded to avoid any potential adsorption onto the filter membrane.
-
-
Concentration Analysis (UV-Vis Spectrophotometry):
-
Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute stock solution of this compound in the solvent of interest. Scan the solution using the UV-Vis spectrophotometer to determine the λmax.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations by serial dilution of a stock solution. Measure the absorbance of each standard at the predetermined λmax. Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Dilute the filtered saturated solutions with the respective solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted samples at the λmax.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor.
-
The solubility is typically expressed in mg/mL or mol/L.
-
Visualization of Solubility Relationships
The following diagram illustrates the general relationship between solvent polarity and the expected solubility of an amphiphilic compound like this compound.
Caption: Solubility of this compound vs. Solvent Polarity.
References
1-Pyrenecarboxylic Acid: A Versatile Fluorescent Probe for Biomolecule Detection
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Pyrenecarboxylic acid (PCA) is a polycyclic aromatic hydrocarbon derivative that has emerged as a powerful fluorescent probe for the sensitive detection and characterization of a wide range of biomolecules, including proteins, DNA, and lipids.[1][2][3] Its utility stems from the unique photophysical properties of the pyrene (B120774) moiety, which are highly sensitive to the local microenvironment.[1] This technical guide provides a comprehensive overview of the principles, applications, and experimental protocols for utilizing this compound as a fluorescent probe in biomolecule detection.
PCA's amphiphilic nature, with a hydrophobic pyrene ring and a hydrophilic carboxylic acid group, allows it to interact with diverse biological systems.[1] The fluorescence emission of pyrene is characterized by a well-defined vibronic structure in its monomer emission spectrum. The ratio of the intensities of these vibronic bands is sensitive to the polarity of the surrounding environment, providing insights into the hydrophobicity of binding sites on biomolecules.[4]
Furthermore, pyrene is renowned for its ability to form "excimers" (excited-state dimers) when two pyrene molecules are in close proximity (approximately 10 Å).[1] This excimer formation results in a distinct, broad, and red-shifted emission band, offering a ratiometric sensing capability to monitor processes such as protein oligomerization, DNA hybridization, and membrane fluidity.[5][6][7] The carboxylic acid group provides a convenient handle for covalent attachment to biomolecules, typically via the formation of an active ester derivative that reacts with primary amines on proteins.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its derivatives in biomolecule detection.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | References |
| Molecular Formula | C₁₇H₁₀O₂ | [2] |
| Molecular Weight | 246.26 g/mol | [2] |
| Appearance | White to pale yellow solid | [1] |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone), limited in water | [2] |
| Excitation Maximum | ~340 nm | [1] |
| Monomer Emission Maxima | ~375-400 nm (structured) | [8] |
| Excimer Emission Maximum | ~480 nm | [5] |
Table 2: Binding Affinities of Pyrene Derivatives with Serum Albumins
| Pyrene Derivative | Serum Albumin | Binding Constant (K_b) (M⁻¹) | Number of Binding Sites (n) | Reference |
| Pyrene-1-butyric acid | Rat Serum Albumin (RSA) | High Affinity | ~2.71 | [5] |
| Pyrene-1-butyric acid | Human Serum Albumin (HSA) | High Affinity | ~2.90 | [5] |
| Pyrene derivative (PS1) | Bovine Serum Albumin (BSA) | 7.39 x 10⁵ | - | [9] |
| Pyrene derivative (PS2) | Bovine Serum Albumin (BSA) | 7.81 x 10⁵ | - | [9] |
Table 3: Fluorescence Quantum Yields and Lifetimes of Pyrene Derivatives
| Pyrene Derivative | Conditions | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ) (ns) | References |
| Pyrene-labeled DNA duplexes | Varies with sequence | 0.13 - 0.89 | - | [10] |
| 1-Pyrenebutyric acid (PBA) | In living cells (deoxygenated) | - | 185 | [11] |
| 1-Pyrenebutyric acid (PBA) | In living cells (oxygenated) | - | 55 | [11] |
Table 4: Detection Limits for Biomolecules using Pyrene-Based Probes
| Analyte | Probe System | Limit of Detection (LOD) | Reference |
| Benzo[a]pyrene-DNA adducts | Chemiluminescence immunoassay with BPDE-DNA antiserum | ~1.5 adducts/10⁹ nucleotides | [12] |
| DNA | Peptide nucleic acid-pyrene binary probes | - | [6] |
Signaling and Interaction Mechanisms
The fluorescence signal of this compound is modulated through several mechanisms upon interaction with biomolecules. These mechanisms form the basis of its sensing capabilities.
Environmental Polarity Sensing
The vibronic fine structure of the pyrene monomer fluorescence spectrum is highly sensitive to the polarity of its microenvironment. When PCA binds to a hydrophobic pocket of a protein, the intensity of the first vibronic peak (I₁) decreases relative to the third peak (I₃). The I₁/I₃ ratio can thus be used to probe the hydrophobicity of the binding site.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 19694-02-1: pyrene-1-carboxylic acid | CymitQuimica [cymitquimica.com]
- 3. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Binding of pyrene-1-butyric acid to serum albumin: species differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Excimer-forming lipids in membrane research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Integrated Approach to Interaction Studies of Pyrene Derivatives with Bovine Serum Albumin: Insights from Theory and Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of pyrene fluorescence in DNA probes depends upon the nature of the conformationally restricted nucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lifetime of fluorescent pyrene butyric acid probe in single living cells for measurement of oxygen fluctuation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Highly sensitive chemiluminescence immunoassay for benzo[a]pyrene-DNA adducts: validation by comparison with other methods, and use in human biomonitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Basic principles of using 1-Pyrenecarboxylic acid in fluorescence spectroscopy
An in-depth technical guide on the core principles of using 1-Pyrenecarboxylic acid in fluorescence spectroscopy, designed for researchers, scientists, and drug development professionals.
Introduction to this compound as a Fluorescent Probe
This compound (PCA) is a fluorescent molecule widely utilized in biochemical and molecular biology research.[1] As a derivative of pyrene, it possesses a polyaromatic structure that gives rise to its intrinsic fluorescence.[2] The key features that make PCA a powerful analytical tool are its long fluorescence lifetime and the pronounced sensitivity of its emission spectrum to the polarity of the local microenvironment.[3] The presence of a carboxylic acid group allows for its use in various chemical reactions, such as esterification and amidation, enabling it to be conjugated to other molecules.[4] This versatility makes PCA invaluable for studying molecular interactions, the properties of materials like micelles and polymers, and for detecting specific biomolecules.[1][5]
Core Photophysical Principles
The utility of this compound in fluorescence spectroscopy is rooted in two primary photophysical phenomena: its environmentally sensitive monomer fluorescence and its ability to form excited-state dimers known as excimers.
Environmental Polarity and the Pyrene Polarity Index (I₁/I₃)
The fluorescence emission spectrum of the PCA monomer exhibits a characteristic vibronic fine structure, with several distinct peaks. The relative intensities of these peaks are highly dependent on the polarity of the PCA molecule's immediate surroundings. Specifically, the ratio of the intensity of the first vibronic peak (~373 nm) to the third vibronic peak (~384 nm) serves as a reliable empirical parameter for micropolarity.[6][7] This ratio, often denoted as the I₁/I₃ ratio or the "pyrene polarity index," is high in polar environments (e.g., water, I₁/I₃ ≈ 1.85) and significantly lower in non-polar, hydrophobic environments (e.g., the core of a micelle, I₁/I₃ < 1.6).[6] This property allows researchers to probe the hydrophobicity of environments such as protein binding pockets or the interior of lipid membranes.
Excimer Formation
When a PCA molecule in an excited state encounters another PCA molecule in its ground state, they can form a transient, excited-state dimer called an excimer.[8] This process is highly dependent on the proximity and concentration of the PCA molecules. Excimer formation results in a new, broad, and structureless emission band that is significantly red-shifted (shifted to a longer wavelength, typically ~480 nm) compared to the structured monomer emission (370-400 nm).[3][8] The ratio of the excimer intensity (Iₑ) to the monomer intensity (Iₘ) can provide quantitative information about processes that alter the distance between probe molecules, such as membrane fluidity, molecular aggregation, or conformational changes in polymers.[9]
Quantitative Data Summary
The photophysical properties of this compound are crucial for experimental design. The following table summarizes its key spectral characteristics.
| Property | Value | Key Considerations & References |
| Typical Excitation Maxima | ~343 nm, 326 nm | Multiple absorption bands offer flexibility in selecting an excitation source.[3] |
| Monomer Emission Maxima | ~377 nm, 397 nm (vibronic peaks) | The relative intensity of these peaks is highly sensitive to solvent polarity.[3] |
| Excimer Emission Maximum | ~480 nm | This broad, red-shifted emission occurs only when PCA molecules are in close proximity.[3][8] |
| Polarity Index (I₁/I₃) | ~1.6 - 1.9 (in polar solvents) | A high I₁/I₃ ratio indicates a polar environment.[6] |
| Polarity Index (I₁/I₃) | ~0.6 - 1.5 (in non-polar solvents) | A low I₁/I₃ ratio indicates a hydrophobic environment.[6] |
| Molecular Formula | C₁₇H₁₀O₂ | [10] |
| Molecular Weight | 246.26 g/mol | [10] |
| Melting Point | 270-272 °C | [2] |
Experimental Protocols
Protocol 1: Determination of Critical Micelle Concentration (CMC)
This protocol details the use of PCA to determine the CMC of a surfactant, which is the concentration at which surfactant molecules begin to form micelles. This is a critical parameter in drug formulation and development.
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of the surfactant in the desired aqueous buffer (e.g., deionized water, PBS).
-
Prepare a stock solution of this compound (e.g., 1 mM) in a volatile organic solvent like ethanol (B145695) or acetone.
-
-
Sample Preparation:
-
Prepare a series of vials for serial dilution of the surfactant stock solution. The concentration range should span well below and above the expected CMC.
-
Add a small, constant volume of the PCA stock solution to each empty vial.
-
Evaporate the organic solvent completely, leaving a thin film of PCA on the bottom of each vial. This prevents the addition of organic solvent to the final aqueous samples. The final PCA concentration should be low (~1-3 µM) to avoid excimer formation.
-
Add the prepared surfactant solutions (from the serial dilution) to the corresponding vials containing the PCA film.
-
Allow the samples to equilibrate, typically for several hours or overnight, with gentle agitation to ensure the PCA is fully solubilized within the aqueous or micellar phases.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to 335 nm.
-
Record the emission spectrum for each sample from approximately 350 nm to 450 nm.
-
Measure the fluorescence intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks.
-
-
Data Analysis:
-
Calculate the I₁/I₃ ratio for each surfactant concentration.
-
Plot the I₁/I₃ ratio as a function of the logarithm of the surfactant concentration.
-
The resulting plot will typically show a sigmoidal curve. The CMC is determined from the inflection point of this curve, which corresponds to the concentration at which PCA partitions from the polar aqueous environment into the non-polar micellar cores, causing a sharp drop in the I₁/I₃ ratio.[5][11]
-
Protocol 2: Analysis of Protein-Ligand Binding
This protocol provides a general method for using PCA as an extrinsic fluorescent probe to monitor the binding of a ligand to a protein. This is applicable when the binding event alters the microenvironment of the protein in a way that can be detected by PCA.
-
Preparation of Reagents:
-
Prepare a stock solution of the protein of interest in a suitable, degassed buffer (e.g., HEPES, Tris) at a known concentration.
-
Prepare a concentrated stock solution of the ligand in the same buffer.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or ethanol).
-
-
Fluorescence Titration:
-
In a fluorescence cuvette, add the protein solution and a small amount of the PCA stock solution to achieve a final PCA concentration that provides a stable signal (typically in the low micromolar range).
-
Record the initial fluorescence emission spectrum of the protein-PCA mixture (excitation ~343 nm, emission scan ~360-550 nm).
-
Incrementally add small aliquots of the concentrated ligand stock solution to the cuvette.
-
After each addition, mix gently and allow the system to equilibrate (typically 1-2 minutes).
-
Record the fluorescence emission spectrum after each ligand addition.
-
-
Data Analysis:
-
Monitor the change in a specific fluorescence parameter as a function of the total ligand concentration. This could be the fluorescence intensity at a specific wavelength, the I₁/I₃ ratio, or the Iₘ/Iₑ ratio.
-
Correct the fluorescence data for dilution effects by multiplying the intensity at each step by a factor of (V₀ + Vᵢ) / V₀, where V₀ is the initial volume and Vᵢ is the total volume of ligand added.
-
Plot the corrected fluorescence change (ΔF) against the ligand concentration.
-
Fit the resulting binding curve to an appropriate binding model (e.g., a single-site binding isotherm) to calculate the dissociation constant (Kᴅ), which quantifies the binding affinity between the protein and the ligand.
-
Mandatory Visualizations
Caption: Workflow for determining Critical Micelle Concentration (CMC).
Caption: The effect of environmental polarity on PCA's fluorescence.
References
- 1. This compound | CAS: 19694-02-1 | AxisPharm [axispharm.com]
- 2. This compound 97 19694-02-1 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. CAS 19694-02-1: pyrene-1-carboxylic acid | CymitQuimica [cymitquimica.com]
- 5. Pyrene absorption can be a convenient method for probing critical micellar concentration (cmc) and indexing micellar polarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. lookchem.com [lookchem.com]
- 11. researchgate.net [researchgate.net]
Unveiling Protein-Protein Interactions: A Technical Guide to 1-Pyrenecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction to 1-Pyrenecarboxylic Acid as a Fluorescent Probe
This compound is an aromatic compound featuring a pyrene (B120774) moiety attached to a carboxylic acid group.[1][2] This structure imparts desirable characteristics for a fluorescent probe. The pyrene fluorophore exhibits a high extinction coefficient and its fluorescence emission is exquisitely sensitive to the polarity of its microenvironment.[3][4] A key feature of pyrene and its derivatives is the ability to form "excimers" (excited-state dimers).[5] When two pyrene molecules are in close spatial proximity (approximately 10 Å), they can form an excimer that emits light at a longer, red-shifted wavelength compared to the monomer emission.[3][5] This phenomenon provides a direct readout for intermolecular and intramolecular distances, making it an invaluable tool for studying protein conformational changes and interactions.[4][6]
The carboxylic acid group allows for covalent attachment to proteins, typically by activating it to an N-hydroxysuccinimide (NHS) ester, which then reacts with primary amines on the protein surface, such as the ε-amino group of lysine (B10760008) residues.[5]
Core Principles of PPI Studies Using this compound
The application of this compound in PPI studies is primarily based on two fluorescence phenomena:
-
Excimer Formation: When two proteins, each labeled with this compound, interact and bring the pyrene moieties into close proximity, an increase in the excimer fluorescence intensity is observed. The ratio of excimer to monomer (E/M) fluorescence intensity serves as a quantitative measure of the extent of protein-protein interaction.[3]
-
Fluorescence Quenching: The binding of a ligand or another protein can alter the local environment of the pyrene probe, leading to a change in its fluorescence intensity, a phenomenon known as quenching. This can be used to determine binding affinities and study the kinetics of interaction.
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the use of this compound and its derivatives in protein-protein interaction studies. These values are representative and can vary depending on the specific protein, labeling efficiency, and experimental conditions.
| Parameter | Value | Reference |
| Molar Extinction Coefficient (ε) of Pyrene | ~40,000 M⁻¹cm⁻¹ at ~343 nm | [3] |
| Excitation Wavelength (λex) for Monomer | ~340-345 nm | [5] |
| Emission Wavelength (λem) for Monomer | 375-400 nm (with vibronic fine structure) | [5] |
| Emission Wavelength (λem) for Excimer | ~460-480 nm (broad, structureless) | [3][5] |
| Proximity for Excimer Formation | ~10 Å | [3][4] |
| Interaction System | Method | Parameter | Value | Reference |
| Pyrene-labeled Apolipoprotein E3 Dimerization | Excimer Fluorescence | E/M Ratio vs. Distance | Inverse correlation observed | [7] |
| Pyrene-labeled Ferritin Oligomerization | Excimer Fluorescence | Apparent 2nd Order Rate Constant | ~10⁶ M⁻¹s⁻¹ | [3] |
| Pyrimidine (B1678525) Derivative and Bovine Serum Albumin | Fluorescence Quenching | Stern-Volmer Constant (Ksv) at 300 K | 1.6292 x 10⁵ L/mol | [8] |
| Pyrimidine Derivative and Bovine Serum Albumin | Fluorescence Quenching | Binding Constant (K) at 300 K | 1.4102 x 10⁵ L/mol | [8] |
| SUMO1-Ubc9 Interaction | Quantitative FRET | Dissociation Constant (Kd) | 0.47 ± 0.03 µM | [9] |
Experimental Protocols
Protein Labeling with this compound N-hydroxysuccinimide (NHS) Ester
This protocol describes the covalent attachment of this compound to primary amines on a protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4; amine-free)
-
This compound N-hydroxysuccinimide (Pyrene-NHS) ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column or dialysis tubing
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.
-
Pyrene-NHS Ester Stock Solution: Immediately before use, dissolve the Pyrene-NHS ester in a minimal amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: While gently stirring the protein solution, add a 5- to 20-fold molar excess of the Pyrene-NHS ester stock solution. The optimal ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming unreacted Pyrene-NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Separate the labeled protein from unreacted probe and byproducts using a size-exclusion chromatography column or by dialysis against a suitable storage buffer.
Determination of the Degree of Labeling (DOL)
The DOL represents the average number of pyrene molecules conjugated to each protein molecule.
Procedure:
-
Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of pyrene (~343 nm, A₃₄₃).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the pyrene at 280 nm. A correction factor (CF) for the pyrene's absorbance at 280 nm is required.
-
Calculate the concentration of the pyrene using its molar extinction coefficient (ε ≈ 40,000 M⁻¹cm⁻¹).
-
The DOL is the molar ratio of the pyrene to the protein.
Fluorescence Spectroscopy for PPI Analysis
This protocol outlines the measurement of monomer and excimer fluorescence to monitor protein-protein interactions.
Materials:
-
Pyrene-labeled protein(s)
-
Unlabeled interacting partner protein (if applicable)
-
Fluorescence spectrophotometer
-
Quartz cuvettes
-
Appropriate interaction buffer
Procedure:
-
Instrument Setup: Set the excitation wavelength to ~343 nm and the emission scan range from 360 nm to 600 nm.
-
Monomer Emission Spectrum: In a quartz cuvette, prepare a solution of the pyrene-labeled protein at a concentration low enough to minimize intermolecular excimer formation in the absence of a specific interaction. Record the fluorescence emission spectrum.
-
Titration Experiment: To the cuvette containing the pyrene-labeled protein, incrementally add the interacting partner protein (labeled or unlabeled). After each addition, allow the system to equilibrate before recording the emission spectrum.
-
Data Analysis: Calculate the Excimer-to-Monomer (E/M) ratio by dividing the fluorescence intensity at the excimer peak (~470 nm) by the intensity at a monomer peak (~378 nm). Plot the E/M ratio as a function of the interacting partner concentration to determine the binding affinity (Kd).
Visualizations of Workflows and Pathways
Experimental Workflow for PPI Analysis
Caption: Workflow for studying protein-protein interactions using this compound.
Signaling Pathway Example: Calmodulin-Mediated Kinase Activation
The following diagram illustrates a simplified signaling pathway where the interaction between Calmodulin (CaM) and a target kinase is studied using pyrene-labeled proteins. An increase in intracellular Ca²⁺ triggers a conformational change in CaM, enabling it to bind and activate the kinase. This interaction can be monitored by the formation of pyrene excimers if both proteins are appropriately labeled.
References
- 1. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Excimer based fluorescent pyrene–ferritin conjugate for protein oligomerization studies and imaging in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrene: a probe to study protein conformation and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrene excimer fluorescence: a spatially sensitive probe to monitor lipid-induced helical rearrangement of apolipophorin III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding Efficiency of Protein-Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spectroscopic analysis on the binding interaction of biologically active pyrimidine derivative with bovine serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Labeling Proteins with 1-Pyrenecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Pyrenecarboxylic acid is a versatile fluorescent probe utilized for the covalent labeling of proteins. Its utility stems from the unique photophysical properties of the pyrene (B120774) moiety, which is highly sensitive to its local microenvironment. This sensitivity allows for the investigation of protein conformation, folding, dynamics, and intermolecular interactions. A key feature of pyrene is its ability to form an "excimer" (excited-state dimer) when two pyrene molecules are in close proximity (less than 10 Å). This excimer formation results in a characteristic red-shifted fluorescence emission, providing a powerful tool for monitoring processes that involve changes in intramolecular or intermolecular distances, such as protein-protein interactions and conformational changes.
This document provides detailed protocols for the covalent labeling of proteins with this compound using its N-hydroxysuccinimide (NHS) ester derivative, purification of the conjugate, and its characterization.
Chemical Principle of Labeling
The most common strategy for labeling proteins with this compound involves the use of 1-pyrenebutyric acid N-hydroxysuccinimide (NHS) ester. This derivative reacts with primary amino groups, specifically the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of a protein, to form a stable amide bond. The reaction is typically performed in a slightly alkaline buffer (pH 7.5-8.5) to ensure the deprotonation of the amino groups, which enhances their nucleophilicity.
Quantitative Data Summary
The following table summarizes key quantitative data relevant to the labeling of proteins with this compound and the subsequent analysis of the labeled protein.
| Parameter | Value | Reference |
| 1-Pyrenebutyric acid NHS ester | ||
| Molecular Weight | 385.41 g/mol | [1][2] |
| Excitation Maximum (λex) | ~343 nm | [3] |
| Emission Maximum (λem) - Monomer | ~377 nm, 397 nm | [3] |
| Pyrene Excimer | ||
| Emission Maximum (λem) | ~480 - 500 nm | |
| Bovine Serum Albumin (BSA) - Example Protein | ||
| Molecular Weight | ~66,463 Da | |
| Molar Extinction Coefficient at 280 nm (ε_protein) | 43,824 M⁻¹cm⁻¹ | [4][5][6] |
| Degree of Labeling (DOL) | ||
| Recommended Range | 0.5 - 2.0 | [7] |
Experimental Protocols
Materials and Reagents
-
Protein of interest (e.g., Bovine Serum Albumin - BSA)
-
1-Pyrenebutyric acid N-hydroxysuccinimide (NHS) ester
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Sephadex G-25 size-exclusion chromatography column
-
Dialysis tubing or centrifugal filtration devices (with appropriate molecular weight cutoff)
-
Spectrophotometer
-
Fluorometer
Protocol 1: Labeling of Protein with 1-Pyrenebutyric Acid NHS Ester
This protocol describes the covalent attachment of 1-pyrenebutyric acid to a protein via its primary amines.
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0) to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines like Tris or glycine, as they will compete with the protein for the NHS ester.
-
-
Pyrene-NHS Ester Stock Solution Preparation:
-
Immediately before use, dissolve the 1-pyrenebutyric acid NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
While gently vortexing the protein solution, add the desired volume of the pyrene-NHS ester stock solution. A molar ratio of 5- to 20-fold excess of the dye to the protein is a good starting point for optimization.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction:
-
Add the quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes at room temperature to quench any unreacted pyrene-NHS ester.
-
Protocol 2: Purification of the Pyrene-Labeled Protein
This protocol describes the removal of unreacted pyrene-NHS ester and other small molecules from the labeled protein.
-
Column Preparation:
-
Prepare a Sephadex G-25 column according to the manufacturer's instructions. Equilibrate the column with the desired storage buffer for the protein (e.g., PBS).
-
-
Purification:
-
Apply the quenched reaction mixture to the top of the Sephadex G-25 column.
-
Elute the protein with the equilibration buffer. The pyrene-labeled protein will be in the first colored fraction to elute, as it is larger and passes through the column more quickly than the smaller, unreacted dye molecules.
-
Alternatively, purification can be achieved through extensive dialysis against the storage buffer or by using centrifugal filtration devices with an appropriate molecular weight cutoff.
-
Protocol 3: Characterization of the Pyrene-Labeled Protein
This protocol details the determination of the degree of labeling and confirmation of successful conjugation.
-
Degree of Labeling (DOL) Calculation:
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of pyrene (around 343 nm, A₃₄₃) using a spectrophotometer.
-
Calculate the concentration of the protein using the Beer-Lambert law, correcting for the absorbance of the pyrene at 280 nm. A correction factor (CF) for the pyrene dye at 280 nm is required. The CF is the ratio of the absorbance of the dye at 280 nm to its absorbance at its maximum wavelength. For many dyes, this is in the range of 0.1 to 0.3.
-
The protein concentration is calculated as follows: Protein Concentration (M) = [A₂₈₀ - (A₃₄₃ x CF)] / ε_protein where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
Calculate the concentration of the pyrene dye: Pyrene Concentration (M) = A₃₄₃ / ε_pyrene where ε_pyrene is the molar extinction coefficient of the pyrene dye at its absorbance maximum.
-
The Degree of Labeling (DOL) is the molar ratio of the dye to the protein: DOL = Pyrene Concentration (M) / Protein Concentration (M)
-
An ideal DOL is typically between 0.5 and 2.0 to avoid over-labeling which can affect protein function.[7]
-
-
Fluorescence Spectroscopy:
-
Acquire the fluorescence emission spectrum of the purified labeled protein using a fluorometer.
-
Excite the sample at approximately 343 nm and record the emission spectrum from 360 nm to 600 nm.
-
Successful labeling will be confirmed by the presence of the characteristic pyrene monomer fluorescence emission peaks between 370 nm and 400 nm.[8][9]
-
If the protein is labeled at multiple sites that are in close proximity, or if the labeled protein self-associates, an additional broad, red-shifted excimer emission peak may be observed around 480-500 nm.[8]
-
Visualizations
Caption: Experimental workflow for labeling proteins with this compound.
Caption: Workflow for studying protein-protein interactions using pyrene-labeled proteins.
References
- 1. scbt.com [scbt.com]
- 2. 1-Pyrenebutyric acid N-hydroxysuccinimide ester 95 114932-60-4 [sigmaaldrich.com]
- 3. lunanano.ca [lunanano.ca]
- 4. What is the molar extinction coefficient of Bovine Serum Albumin (BSA)? | AAT Bioquest [aatbio.com]
- 5. brainly.com [brainly.com]
- 6. researchgate.net [researchgate.net]
- 7. Imaging protein-protein interactions using fluorescence resonance energy transfer microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 9. peakproteins.com [peakproteins.com]
Application Notes and Protocols for 1-Pyrenecarboxylic Acid Conjugation to Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of fluorescent probes to peptides is a powerful technique for studying their biological functions, including cellular uptake, localization, and interaction with target proteins. 1-Pyrenecarboxylic acid is a versatile fluorescent label due to its sensitivity to the local microenvironment, long fluorescence lifetime, and ability to form excimers, which can be exploited for studying peptide conformation and intermolecular interactions.[1] This document provides detailed protocols for the conjugation of this compound to peptides, purification of the resulting conjugates, and their characterization.
Pyrene-labeled peptides are valuable tools in various research areas. For instance, they can be used to enhance the cellular uptake of cell-penetrating peptides (CPPs)[2][3]. The aromatic pyrene (B120774) moiety can facilitate membrane translocation[4]. Furthermore, pyrene's fluorescent properties make it an excellent probe for Förster Resonance Energy Transfer (FRET) studies to investigate peptide-protein interactions[5].
Data Presentation
The following table summarizes quantitative data from studies involving pyrene-conjugated peptides, providing insights into their biological activity and cellular uptake.
| Peptide Sequence/Conjugate | Assay | Cell Line | Parameter | Value | Reference |
| PCA-Trp-Arg₄-Lys(Cf) | Cellular Uptake | MDA-MB-231 | % of Control (Octaarginine) | ~200% | [2] |
| Cf-Arg₈-Lys(PCA) | Cellular Uptake | MDA-MB-231 | % of Control (Octaarginine) | ~300% | [2] |
| (PCA)₂-Lys-Arg₄-Lys(Cf) | Cellular Uptake | MDA-MB-231 | % of Control (Octaarginine) | ~300% (at 1 µM) | [2] |
| PCA-Trp-Arg₄-Lys(DauSuc) | Cytostatic Activity | MDA-MB-231 | IC₅₀ | ~84 µM | [2] |
PCA: this compound, Cf: 5(6)-Carboxyfluorescein, DauSuc: Daunorubicin succinyl
Experimental Protocols
This section provides detailed methodologies for the conjugation of this compound to peptides, followed by purification and characterization. Two primary methods are described: on-resin conjugation to the N-terminus and solution-phase conjugation to a lysine (B10760008) side chain.
Protocol 1: On-Resin Conjugation to the Peptide N-Terminus
This method is suitable for labeling the N-terminal α-amino group of a peptide during solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected peptide-resin
-
This compound (PCA)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxima Pure)
-
Dimethylformamide (DMF)
-
Piperidine (B6355638) solution (20% in DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Reversed-phase HPLC system
-
Mass spectrometer (e.g., ESI-MS)
Methodology:
-
Fmoc Deprotection:
-
Swell the peptide-resin in DMF.
-
Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes to remove the N-terminal Fmoc group.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
-
Activation of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), Oxima Pure (3 equivalents), and DIC (3 equivalents) in DMF.
-
-
Coupling Reaction:
-
Add the activated PCA solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test) to ensure completion. If the test is positive, recoupling may be necessary.
-
-
Washing:
-
Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents.
-
-
Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Treat the resin with TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Purification and Characterization:
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Purify the pyrene-conjugated peptide by RP-HPLC.
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Protocol 2: Solution-Phase Conjugation to Lysine Side Chain
This protocol is designed for labeling the ε-amino group of a lysine residue in a purified peptide.
Materials:
-
Purified peptide containing a lysine residue
-
This compound (PCA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous DMF or DMSO
-
Reaction buffer (e.g., 0.1 M MES buffer, pH 6.0)
-
Quenching solution (e.g., hydroxylamine)
-
RP-HPLC system
-
Mass spectrometer
Methodology:
-
Activation of this compound:
-
Dissolve this compound (1.2 equivalents relative to the peptide), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 1 hour to form the NHS ester of PCA.
-
-
Peptide Preparation:
-
Dissolve the purified peptide in the reaction buffer.
-
-
Conjugation Reaction:
-
Add the activated PCA solution to the peptide solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.
-
Stir the reaction at room temperature for 4 hours or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction by adding hydroxylamine (B1172632) to a final concentration of 10 mM and stirring for 15 minutes.
-
Acidify the reaction mixture with 0.1% TFA in water.
-
Purify the pyrene-conjugated peptide using RP-HPLC.
-
-
Characterization:
-
Collect fractions containing the desired product and confirm its identity and purity by analytical HPLC and mass spectrometry.
-
Lyophilize the pure fractions.
-
Protocol 3: Purification by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the standard method for purifying pyrene-conjugated peptides.[6]
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Lyophilizer
Methodology:
-
Sample Preparation: Dissolve the crude or reaction mixture in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture). Filter the sample to remove any particulate matter.
-
Equilibration: Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5-10%).
-
Elution Gradient: Elute the peptide using a linear gradient of increasing Solvent B concentration. A typical gradient might be from 10% to 70% Solvent B over 30-60 minutes. The optimal gradient will depend on the hydrophobicity of the peptide.
-
Detection: Monitor the elution profile at a suitable wavelength, typically 220 nm for the peptide backbone and around 340 nm for the pyrene moiety.
-
Fraction Collection: Collect fractions corresponding to the major peaks.
-
Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and lyophilize to obtain the purified pyrene-conjugated peptide as a powder.[7]
Protocol 4: Characterization by Mass Spectrometry
Mass spectrometry is essential for confirming the successful conjugation of this compound to the peptide.[8]
Instrumentation:
-
Electrospray Ionization Mass Spectrometer (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometer (MALDI-TOF MS)
Methodology:
-
Sample Preparation: Prepare a dilute solution of the purified peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid for ESI-MS).
-
Mass Analysis: Infuse the sample into the mass spectrometer and acquire the mass spectrum.
-
Data Interpretation: Compare the experimentally observed molecular weight with the theoretical molecular weight of the pyrene-conjugated peptide. The mass of the pyrene modification is the molecular weight of this compound (246.26 g/mol ) minus the mass of water (18.02 g/mol ) for the amide bond formation, resulting in a net mass addition of 228.24 Da.
Visualizations
Caption: Experimental workflow for on-resin conjugation of this compound to a peptide.
Caption: Using pyrene-labeled peptides to study peptide-protein interactions via FRET.
References
- 1. mdpi.com [mdpi.com]
- 2. 1-Pyrene Carboxylic Acid: An Internalization Enhancer for Short Oligoarginines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrene-Apelin Conjugation Modulates Fluorophore-and Peptide-Micelle Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Amine Coupling with 1-Pyrenecarboxylic Acid N-hydroxysuccinimide Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Pyrenecarboxylic acid N-hydroxysuccinimide (NHS) ester is a fluorescent labeling reagent that enables the covalent attachment of a pyrene (B120774) moiety to primary amines on biomolecules such as proteins, peptides, and amino-modified oligonucleotides.[1][2] The pyrene group serves as a valuable fluorescent probe due to its sensitivity to the local microenvironment, long fluorescence lifetime, and its unique ability to form excited-state dimers, known as excimers.[3][4] This excimer formation, which occurs when two pyrene molecules are in close proximity (approximately 3-4 Å), results in a distinct, red-shifted emission spectrum compared to the monomer emission.[3][4] This property is particularly useful for studying protein-protein interactions, conformational changes, and oligomerization.[2][4]
These application notes provide detailed protocols for using this compound N-hydroxysuccinimide ester for amine coupling, guidelines for the characterization of labeled biomolecules, and an overview of its applications in biological research.
Properties of this compound N-hydroxysuccinimide Ester
A summary of the key physical and chemical properties of this compound N-hydroxysuccinimide ester is provided in the table below.
| Property | Value |
| Molecular Formula | C₂₄H₁₉NO₄ |
| Molecular Weight | 385.41 g/mol |
| Appearance | Off-white to faint beige solid, powder, crystals, or chunks |
| Solubility | Good solubility in DMF and DMSO; low solubility in water.[1] |
| Excitation Wavelength (λex) | ~343 nm |
| Emission Wavelength (λem) | Monomer: ~375-395 nm, Excimer: ~470 nm[3][5] |
| Storage Conditions | Store at -20°C in the dark, desiccated.[6] |
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound NHS Ester
This protocol describes the general procedure for covalently labeling proteins with this compound NHS ester.
Materials:
-
Protein of interest
-
This compound N-hydroxysuccinimide ester
-
Labeling Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5.[7][8] Note: Avoid buffers containing primary amines, such as Tris, as they will compete with the labeling reaction.[7]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Solution: 1 M Tris-HCl or 1 M Glycine, pH 8.0
-
Purification column (e.g., size-exclusion chromatography column) or dialysis equipment
Procedure:
-
Protein Preparation:
-
Pyrene-NHS Ester Stock Solution Preparation:
-
Immediately before use, prepare a stock solution of this compound NHS ester in anhydrous DMF or DMSO at a concentration of 10 mg/mL.[2]
-
-
Labeling Reaction:
-
Calculate the required amount of Pyrene-NHS ester. A 5- to 20-fold molar excess of the ester to the protein is a common starting point.[1][2] The optimal ratio should be determined empirically for each protein.
-
While gently vortexing, add the calculated volume of the Pyrene-NHS ester stock solution to the protein solution.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[2][8]
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the Quenching Solution to a final concentration of 50-100 mM.[2]
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove unreacted Pyrene-NHS ester and byproducts by size-exclusion chromatography or dialysis.[1][2]
-
For size-exclusion chromatography, the pyrene-labeled protein will typically elute in the first colored fraction.[2]
-
Monitor the elution profile by measuring absorbance at 280 nm (for protein) and ~340 nm (for pyrene).
-
Protocol 2: Labeling of Amino-Modified Oligonucleotides
This protocol is adapted for labeling oligonucleotides containing a primary amine modification.
Materials:
-
Amino-modified oligonucleotide
-
This compound N-hydroxysuccinimide ester
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[7]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification supplies (e.g., HPLC system or PAGE gel supplies)
Procedure:
-
Oligonucleotide Preparation:
-
Dissolve the amino-modified oligonucleotide in the Labeling Buffer.
-
-
Pyrene-NHS Ester Stock Solution Preparation:
-
Prepare a fresh stock solution of this compound NHS ester in anhydrous DMF or DMSO.
-
-
Labeling Reaction:
-
Purification of the Labeled Oligonucleotide:
-
Purify the pyrene-labeled oligonucleotide from unreacted ester and failure sequences. Reversed-phase high-performance liquid chromatography (RP-HPLC) is often effective due to the hydrophobicity of the pyrene moiety.[10] Polyacrylamide gel electrophoresis (PAGE) can also be used for high-purity applications.[10]
-
Characterization of Labeled Biomolecules
Degree of Labeling (DOL) Calculation
The DOL, which represents the average number of pyrene molecules conjugated to each biomolecule, can be determined using UV-Vis spectrophotometry.
-
Measure the absorbance of the purified, labeled protein at 280 nm (A₂₈₀) and ~340 nm (A₃₄₀).
-
Calculate the protein concentration and the concentration of the pyrene label using the Beer-Lambert law (A = εcl), applying a correction factor for the absorbance of the pyrene label at 280 nm.[2]
Data Presentation: Reaction Parameters
The following table summarizes key reaction parameters for the amine coupling of this compound NHS ester.
| Parameter | Recommended Range/Value | Notes |
| pH | 8.3 - 8.5[7][8] | Optimal for deprotonation of primary amines, enhancing nucleophilicity. |
| Molar Excess of Ester (Protein) | 5 to 20-fold[1][2] | Should be optimized for the specific protein. |
| Molar Excess of Ester (Oligonucleotide) | 5 to 10-fold[9] | |
| Reaction Temperature | Room Temperature or 4°C[2][8] | |
| Reaction Time | 1-4 hours at RT, or overnight at 4°C[2][8] | |
| Solvent for Ester Stock | Anhydrous DMF or DMSO[2] |
Visualizations
Reaction Mechanism and Experimental Workflow
Caption: Amine coupling reaction and experimental workflow.
Principle of Excimer Fluorescence for Detecting Protein Interactions
Caption: Excimer fluorescence for protein interaction studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. interchim.fr [interchim.fr]
- 9. glenresearch.com [glenresearch.com]
- 10. benchchem.com [benchchem.com]
Application Notes: High-Sensitivity Determination of Critical Micelle Concentration using 1-Pyrenecarboxylic Acid
References
- 1. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 3. scite.ai [scite.ai]
- 4. This compound | CAS: 19694-02-1 | AxisPharm [axispharm.com]
- 5. CAS 19694-02-1: pyrene-1-carboxylic acid | CymitQuimica [cymitquimica.com]
- 6. usc.gal [usc.gal]
- 7. researchgate.net [researchgate.net]
- 8. A new pyrene-based fluorescent probe for the determination of critical micelle concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
Application Notes & Protocols: Surface Modification of Graphene with 1-Pyrenecarboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The non-covalent surface modification of graphene with 1-Pyrenecarboxylic acid (PCA) is a facile and highly effective method for exfoliating graphite (B72142) into stable aqueous dispersions of single or few-layered graphene sheets.[1] This technique leverages the strong π-π stacking interaction between the pyrene (B120774) moiety of PCA and the sp²-hybridized carbon lattice of graphene.[2][3] A key advantage of this non-covalent approach is that it preserves the intrinsic electronic structure and properties of graphene, which are often compromised during covalent functionalization methods. The carboxylic acid group of the PCA molecule extends away from the graphene surface, providing hydrophilicity for stable dispersion in aqueous solutions and offering a reactive site for further covalent attachment of other molecules, such as drugs or targeting ligands.[3][4] This functionalized graphene has shown significant promise in a variety of high-performance applications, including energy storage, sensors, and nanomedicine.[1][5][6]
Application Notes
High-Performance Energy Storage
PCA-functionalized graphene serves as an exceptional electrode material for supercapacitors (ultracapacitors). The modification significantly enhances the capacitive energy storage ability compared to non-functionalized graphene.[5] The functionalization increases the electrical double-layer capacitance and improves the wettability of the electrodes in aqueous electrolytes.[3][5] This leads to substantial improvements in key performance metrics.
Quantitative Performance Data for Supercapacitors
| Parameter | Pristine Graphene | PCA-Functionalized Graphene | Reference |
| Specific Capacitance | ~30 F/g | ~120 - 200 F/g | [1][5] |
| Power Density | - | ~105 kW/kg | [1] |
| Energy Density | - | ~9.2 Wh/kg | [1] |
| Electrolyte | 6 M KOH | 6 M KOH | [5] |
Advanced Sensing Applications
The unique properties of PCA-functionalized graphene films make them suitable for various sensing applications. When laminated onto flexible substrates like polydimethylsiloxane (B3030410) (PDMS), these films are transparent and conductive.[6]
-
Conductometric Sensors: These materials have been used to demonstrate highly sensitive and selective conductometric sensors. For instance, a sensor's resistance was shown to change by over 10,000% when exposed to saturated ethanol (B145695) vapor.[1]
-
Optical and Environmental Sensors: The electrical resistance of these hybrid structures is sensitive to visible light, changes in atmospheric pressure, and the presence of various chemical vapors, highlighting their potential as photodetectors and environmental sensors.[6]
-
UV Blocking: The flexible PCA-graphene-PDMS structures can block 70-95% of ultraviolet (UV) light while maintaining high transparency (≥65%) in the visible spectrum, making them useful for flexible UV-shielding applications.[6]
Drug Delivery Systems
Graphene's high surface area makes it an ideal candidate for a drug carrier.[4][7] The non-covalent functionalization with PCA is particularly advantageous for drug delivery applications. The carboxylic acid group provides a convenient anchor point for the covalent attachment of drug molecules, targeting ligands (like folic acid), or polymers (like polyethylene (B3416737) glycol, PEG) to improve biocompatibility and circulation time.[4][8] This functionalization is a critical step in creating intelligent, responsive, and targeted drug delivery systems for diseases such as cancer.[4][7] The π-π stacking can also be used to non-covalently load aromatic drug molecules.[8]
Experimental Protocols & Visualizations
Protocol 1: Preparation of PCA-Functionalized Graphene Aqueous Dispersion
This protocol describes a common method for exfoliating graphite to produce a stable aqueous dispersion of graphene functionalized with this compound via sonication.
Materials:
-
Graphite powder
-
This compound (PCA)
-
Deionized (DI) water or a mixture of methanol (B129727) and water[9]
-
Beaker or vial
-
Probe sonicator
-
Centrifuge
Procedure:
-
Preparation of PCA Solution: Prepare a solution of this compound. Concentrations can range from 0.1 to 10 mM.[3]
-
Dispersion of Graphite: Add graphite powder to the PCA solution. A typical starting concentration is around 2 mg/mL.
-
Sonication: Immerse the tip of a probe sonicator into the mixture. Sonicate the dispersion. This step provides the energy needed to exfoliate the graphite layers, allowing the PCA molecules to intercalate and adsorb onto the graphene sheets via π-π stacking.[2]
-
Centrifugation: After sonication, centrifuge the dispersion at a moderate speed (e.g., 1000-5000 rpm) for 30-60 minutes. This step is crucial to remove any unexfoliated graphite flakes and large aggregates, which will form a pellet at the bottom.
-
Collection: Carefully decant the supernatant. The resulting dark, homogenous supernatant is the stable aqueous dispersion of PCA-functionalized graphene.[1]
-
Storage: Store the dispersion at room temperature. Stable dispersions have been reported to last for extended periods without significant aggregation.
Mechanism of Non-Covalent Functionalization
The interaction is driven by the hydrophobic, aromatic pyrene group of PCA, which adsorbs onto the basal plane of graphene through van der Waals and π-π stacking forces.[10][11] This leaves the hydrophilic carboxylic acid group exposed to the solvent, enabling stable dispersion and providing a site for further chemical modification.
Protocol 2: Characterization of PCA-Functionalized Graphene
Confirming the successful functionalization and exfoliation is a critical step. The following are standard characterization techniques.
1. UV-Visible Spectroscopy:
-
Purpose: To confirm the presence of PCA on the graphene sheets and assess the quality of the dispersion.
-
Procedure:
-
Dilute a small aliquot of the PCA-graphene dispersion in DI water.
-
Record the UV-Vis absorption spectrum (typically from 200 to 800 nm).
-
-
Expected Result: The spectrum should show the characteristic absorption peaks of the pyrene moiety from PCA, typically around 240, 275, and 340 nm, superimposed on the characteristic featureless, decaying spectrum of graphene. The peak corresponding to the π-π* transition of the C=C bonds in graphene is usually observed around 270 nm.
2. Raman Spectroscopy:
-
Purpose: To assess the number of graphene layers and the level of defects.
-
Procedure:
-
Deposit a drop of the dispersion onto a clean silicon wafer and allow it to dry completely.
-
Acquire the Raman spectrum using a laser excitation (e.g., 532 nm).
-
-
Expected Result:
-
G band (~1580 cm⁻¹): Corresponds to the in-plane vibration of sp² carbon atoms.[12]
-
2D band (~2700 cm⁻¹): The shape, position, and intensity of this band relative to the G band are indicative of the number of graphene layers. A sharp, intense 2D peak suggests single or few-layer graphene.[12]
-
D band (~1350 cm⁻¹): Indicates the presence of defects. For non-covalent functionalization, the intensity of the D band should be low, confirming that the graphene lattice remains largely intact.
-
3. Atomic Force Microscopy (AFM):
-
Purpose: To directly visualize the exfoliated graphene flakes and measure their thickness.
-
Procedure:
-
Spin-coat or drop-cast a diluted sample of the dispersion onto a freshly cleaved mica or silicon substrate.
-
Allow the sample to dry thoroughly.
-
Image the surface in tapping mode.
-
-
Expected Result: AFM images will show individual flakes. Height profile analysis across these flakes should reveal thicknesses of ~1-2 nm, which is characteristic of single or bilayer graphene sheets.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. blog.ump.edu.my [blog.ump.edu.my]
- 3. researchgate.net [researchgate.net]
- 4. Advances in the Application of Graphene and Its Derivatives in Drug Delivery Systems [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Functionalized Graphene Platforms for Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Noncovalent Functionalization of Carbon Nanotubes with 1-Pyrenecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the noncovalent functionalization of carbon nanotubes (CNTs) using 1-pyrenecarboxylic acid (PCA). This surface modification technique leverages the strong π-π stacking interactions between the pyrene (B120774) moiety of PCA and the graphitic sidewalls of CNTs.[1][2][3][4] This approach offers a versatile and non-destructive method to enhance the dispersion of CNTs in aqueous solutions and introduce carboxylic acid functionalities for further conjugation, making it highly valuable for applications in drug delivery, biosensing, and tissue engineering.[1][5][6]
Core Principles
The noncovalent functionalization of CNTs with PCA is predicated on the strong, non-destructive interaction between the electron-rich pyrene molecule and the sp²-hybridized carbon atoms of the CNT sidewall.[4] This π-π stacking interaction is robust and allows for the stable adsorption of PCA onto the CNT surface.[2][3] The carboxylic acid group of the PCA molecule then extends away from the CNT surface, imparting a negative charge and increasing the hydrophilicity of the CNTs, which aids in their dispersion in polar solvents and provides a reactive site for the covalent attachment of other molecules, such as drugs or targeting ligands.[7][8]
Applications
The unique properties of PCA-functionalized CNTs have led to their use in a variety of biomedical applications:
-
Drug Delivery: The carboxylic acid groups on the PCA-functionalized CNTs can be used to attach therapeutic agents through covalent bonding. The high surface area of CNTs allows for a high drug loading capacity.[6][9][10]
-
Biosensing: The functionalized CNTs can serve as a platform for the immobilization of biomolecules like proteins and DNA, leading to the development of sensitive electrochemical biosensors.[1]
-
Tissue Engineering: PCA-functionalized CNTs can be incorporated into scaffolds to enhance their mechanical and electrical properties, promoting cell growth and tissue regeneration.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the noncovalent functionalization of CNTs with pyrene derivatives.
Table 1: Dispersion and Stability of Functionalized CNTs
| Functionalizing Agent | CNT Type | Solvent | Concentration of Functionalized CNTs | Stability | Reference |
| 1-Pyrenebutanoic acid, succinimidyl ester | SWCNT | Aqueous solution | Not specified | Highly resistant to desorption | [1] |
| Pyrene-PEG | MWNT | Aqueous solution | Not specified | Stable during 7 cycles of dialysis | [11][12] |
| Pyrene-capped polystyrene | SWCNT | Chloroform | Up to 250 ± 30 mg L⁻¹ | Highly uniform and stable | [13] |
Table 2: Characterization Data of PCA-Functionalized CNTs
| Characterization Technique | Parameter | Observation | Significance | Reference |
| UV-vis Spectroscopy | λmax of PCA-PEG-PCA | 250 nm | Attributed to n–π* electron transitions | [14] |
| Raman Spectroscopy | D-band and G-band | Shifted toward lower energies and broadened | Indicates strong binding of molecules to the CNT surface | [14] |
| Thermogravimetric Analysis (TGA) | Weight percent of PCA–PEG–PCA absorbed onto CNTs | Around 45% | Indicates a large number of molecules attached to the CNT surface | [14] |
| Zeta Potential | Dox-loaded MWCNTs | Change from -67.4 mV to -36.8 mV | Indicates successful drug loading | [9] |
Experimental Protocols
This section provides detailed protocols for the noncovalent functionalization of CNTs with PCA and subsequent characterization.
Protocol 1: Noncovalent Functionalization of CNTs with this compound
This protocol describes a general method for the noncovalent functionalization of multi-walled carbon nanotubes (MWCNTs) with this compound.
Materials:
-
Multi-walled carbon nanotubes (MWCNTs)
-
This compound (PCA)
-
Dimethylformamide (DMF)
-
Deionized water
-
0.2 µm polycarbonate membrane filter
-
Bath sonicator
-
Centrifuge
Procedure:
-
Dispersion of MWCNTs: Disperse 10 mg of MWCNTs in 20 mL of DMF through sonication in a bath sonicator for 1 hour.
-
Preparation of PCA Solution: Prepare a 1 mg/mL solution of PCA in DMF.
-
Functionalization Reaction: Add 10 mL of the PCA solution to the MWCNT dispersion. Sonicate the mixture for an additional 2 hours to facilitate the π-π stacking interaction.
-
Removal of Excess PCA: Centrifuge the mixture at 10,000 rpm for 30 minutes to pellet the functionalized MWCNTs.
-
Washing: Carefully decant the supernatant. Resuspend the pellet in 20 mL of fresh DMF and sonicate for 10 minutes. Repeat the centrifugation and washing steps three times with DMF, followed by two washes with ethanol and two washes with deionized water to ensure complete removal of unbound PCA.
-
Final Product: After the final wash, resuspend the PCA-functionalized MWCNTs in the desired solvent for further use or characterization. For dry powder, lyophilize the final aqueous suspension.
Protocol 2: Characterization of PCA-Functionalized CNTs
This protocol outlines the key characterization techniques to confirm the successful functionalization of CNTs with PCA.
1. UV-visible Spectroscopy:
-
Objective: To confirm the presence of pyrene on the CNT surface.
-
Procedure:
-
Disperse a small amount of PCA-functionalized CNTs in a suitable solvent (e.g., water or ethanol).
-
Record the UV-vis absorption spectrum from 200 to 800 nm.
-
Compare the spectrum with that of pristine CNTs and free PCA.
-
-
Expected Result: The spectrum of PCA-functionalized CNTs should exhibit the characteristic absorption peaks of the pyrene moiety, typically around 240, 275, and 340 nm, which are absent in the spectrum of pristine CNTs.[14]
2. Raman Spectroscopy:
-
Objective: To assess the interaction between PCA and the CNTs and to check for the introduction of defects.
-
Procedure:
-
Deposit a drop of the functionalized CNT dispersion onto a glass slide and let it dry.
-
Acquire the Raman spectrum using a laser excitation wavelength of, for example, 514.5 nm or 632.8 nm.
-
-
Expected Result: Noncovalent functionalization should ideally not introduce significant defects. The ratio of the D-band (disorder-induced) to the G-band (graphitic) intensity (ID/IG) should not be significantly altered compared to pristine CNTs. A slight shift in the G-band position may be observed, indicating electronic interactions between the pyrene and the CNT lattice.[14][15]
3. Transmission Electron Microscopy (TEM):
-
Objective: To visualize the morphology of the functionalized CNTs and assess their dispersion.
-
Procedure:
-
Prepare a dilute dispersion of the functionalized CNTs.
-
Drop-cast a small volume onto a TEM grid and allow it to dry.
-
Image the grid using a TEM.
-
-
Expected Result: TEM images should show individual or small bundles of CNTs, indicating improved dispersion compared to the typically aggregated pristine CNTs. A thin coating of the functionalizing agent may be visible on the CNT surface at high magnification.[5]
Visualizations
The following diagrams illustrate the key processes and concepts described in these application notes.
Caption: Experimental workflow for PCA functionalization of CNTs.
References
- 1. Non-Covalent Functionalization of Carbon Nanotubes for Electrochemical Biosensor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing the reinforcing efficiency in CNT nanocomposites via the development of pyrene-based active dispersants - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Noncovalent functionalization of carbon nanotubes as a scaffold for tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functionalized carbon nanotubes: synthesis, properties and applications in water purification, drug delivery, and material and biomedical sciences - Nanoscale Advances (RSC Publishing) DOI:10.1039/D1NA00293G [pubs.rsc.org]
- 7. BJNANO - Non-covalent and reversible functionalization of carbon nanotubes [beilstein-journals.org]
- 8. Functionalized carbon nanotubes for potential medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug-loading capacity and nuclear targeting of multiwalled carbon nanotubes grafted with anionic amphiphilic copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug-loading capacity and nuclear targeting of multiwalled carbon nanotubes grafted with anionic amphiphilic copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stable non-covalent functionalisation of multi-walled carbon nanotubes by pyrene–polyethylene glycol through π–π stacking - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
Application Notes and Protocols: 1-Pyrenecarboxylic Acid as an Internalization Enhancer for Cell-Penetrating Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-pyrenecarboxylic acid (PCA) as a potent internalization enhancer for cell-penetrating peptides (CPPs), particularly short oligoarginines. The conjugation of PCA to these peptides has been shown to significantly improve their cellular uptake, offering a promising strategy for enhancing the intracellular delivery of therapeutic molecules.[1][2][3][4] This document outlines the key quantitative findings, detailed experimental protocols, and proposed mechanisms of action based on recent research.
Data Presentation
The conjugation of this compound to oligoarginines has demonstrated a marked increase in cellular internalization compared to the parent peptides. The following tables summarize the quantitative data from cellular uptake studies performed on MDA-MB-231 human breast adenocarcinoma cells.
Table 1: Cellular Uptake of PCA-Modified Octaarginine (Arg8) Derivatives
| Peptide/Conjugate | Concentration (µM) | Relative Fluorescence Intensity (%)* |
| Cf-Arg8 | 5 | 100 |
| Cf-Arg8-Lys(PCA) | 1 | 120 ± 15 |
| 2.5 | 210 ± 20 | |
| 5 | 290 ± 25 | |
| PCA-Arg8-Lys(Cf) | 1 | 90 ± 12 |
| 2.5 | 180 ± 18 | |
| 5 | 250 ± 22 |
*Relative to Cf-Arg8 at 5 µM. Data represents mean ± standard deviation.[2]
Table 2: Cellular Uptake of PCA-Modified Tetraarginine (Arg4) Derivatives with Tryptophan (Trp)
| Peptide/Conjugate | Concentration (µM) | Relative Fluorescence Intensity (%)* |
| Cf-Arg8 | 5 | 100 |
| PCA-Trp-Arg4-Lys(Cf) | 1 | 80 ± 10 |
| 2.5 | 150 ± 16 | |
| 5 | 200 ± 18 | |
| PCA-Arg2-Trp-Arg2-Lys(Cf) | 1 | 60 ± 8 |
| 2.5 | 110 ± 14 | |
| 5 | 130 ± 15 |
*Relative to Cf-Arg8 at 5 µM. Data represents mean ± standard deviation.[2]
Table 3: Effect of Endocytosis Inhibitors on Cellular Uptake of PCA-Modified Peptides (5 µM)
| Peptide/Conjugate | No Inhibitor | EIPA (50 µM) | CPZ (30 µM) | CyD (5 mM) |
| Cf-Arg8-Lys(PCA) | 290% | 200% | 150% | 180% |
| PCA-Arg8-Lys(Cf) | 250% | 190% | 130% | 170% |
| Cf-Arg4-Lys(PCA) | 150% | 100% | 80% | 110% |
Data represents the percentage of cellular uptake relative to the untreated control (peptide only). EIPA (5-(N-Ethyl-N-isopropyl)amiloride) is a macropinocytosis inhibitor, CPZ (Chlorpromazine) is a clathrin-mediated endocytosis inhibitor, and CyD (Cytochalasin D) is a caveolae/lipid-raft-mediated endocytosis inhibitor.[2][5]
Experimental Protocols
The following are detailed protocols for the key experiments involved in the evaluation of PCA-conjugated CPPs.
Protocol 1: Synthesis of PCA-Peptide Conjugates
This protocol describes the manual solid-phase peptide synthesis (SPPS) of oligoarginines and their subsequent conjugation with this compound.
Materials:
-
Rink amide MBHA resin
-
Fmoc-protected amino acids (e.g., Fmoc-Arg(Pbf)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Trp(Boc)-OH)
-
This compound (PCA)
-
Coupling reagents: DIC (N,N'-Diisopropylcarbodiimide) and Oxima Pure
-
Deprotection solution: 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and 2% piperidine (B6355638) in DMF (Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), and water
-
5(6)-Carboxyfluorescein (B613776) (Cf) for fluorescent labeling
-
DIEA (N,N-Diisopropylethylamine)
Procedure:
-
Peptide Synthesis:
-
Swell the Rink amide MBHA resin in DMF.
-
Perform Fmoc deprotection using the deprotection solution for 2 + 2 + 5 + 10 minutes.[2]
-
Couple the Fmoc-protected amino acids sequentially using DIC and Oxima Pure as coupling reagents in DMF.
-
Repeat the deprotection and coupling steps for each amino acid in the desired sequence.
-
-
N-terminal PCA Conjugation (on-resin):
-
After the final amino acid coupling and Fmoc deprotection, dissolve this compound, DIC, and Oxima Pure in DMF.
-
Add the solution to the resin and allow it to react to couple PCA to the N-terminus of the peptide.
-
-
Side-Chain PCA Conjugation (in solution):
-
For conjugation to a lysine (B10760008) side chain, incorporate Fmoc-Lys(Dde)-OH during peptide synthesis.
-
After completing the peptide chain, selectively remove the Dde protecting group using 2% hydrazine (B178648) in DMF.
-
Couple 5(6)-carboxyfluorescein to the lysine side chain.
-
Cleave the peptide from the resin and deprotect the side chains.
-
In solution, react the purified peptide with this compound, DIC, Oxima Pure, and DIEA to conjugate PCA to the desired amino group.[2]
-
-
Cleavage and Purification:
-
Wash the resin with DCM and dry it.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide conjugate using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry.[5]
-
Protocol 2: Cell Culture and Maintenance
Materials:
-
MDA-MB-231 human triple-negative breast adenocarcinoma cells (ATCC: HTB-26)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
Trypsin-EDTA (0.25%)
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks and plates
Procedure:
-
Culture MDA-MB-231 cells in supplemented DMEM at 37°C in a humidified atmosphere with 5% CO2.[2]
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
To passage, wash the cells with PBS, detach them with trypsin-EDTA, and re-seed them in new flasks at the desired density.
Protocol 3: Cellular Uptake Assay via Flow Cytometry
This protocol quantifies the internalization of fluorescently labeled PCA-peptide conjugates.
Materials:
-
Fluorescently labeled PCA-peptide conjugates (e.g., with carboxyfluorescein)
-
MDA-MB-231 cells
-
24-well plates
-
Serum-free DMEM
-
Trypsin (0.25%)
-
Flow cytometer
Procedure:
-
Seed 1 x 105 MDA-MB-231 cells per well in a 24-well plate and allow them to adhere overnight.
-
The next day, remove the culture medium and wash the cells with serum-free DMEM.
-
Prepare solutions of the fluorescently labeled peptide conjugates in serum-free DMEM at the desired concentrations (e.g., 1, 2.5, and 5 µM).[2]
-
Add the peptide solutions to the cells and incubate for 90 minutes at 37°C.[2]
-
As a negative control, treat cells with serum-free medium only.[2]
-
After incubation, remove the peptide solutions and wash the cells with PBS.
-
Add 100 µL of 0.25% trypsin to each well and incubate for 5-10 minutes to detach the cells and cleave any non-internalized, membrane-bound peptides.[2]
-
Resuspend the cells in serum-free DMEM and transfer them to flow cytometry tubes.
-
Analyze the cellular fluorescence using a flow cytometer, measuring the mean fluorescence intensity of the cell population.
Protocol 4: Investigation of Internalization Mechanism using Endocytosis Inhibitors
This protocol helps to elucidate the endocytic pathways involved in the uptake of PCA-peptide conjugates.
Materials:
-
Endocytosis inhibitors: EIPA, Chlorpromazine (CPZ), Cytochalasin D (CyD)
-
Fluorescently labeled PCA-peptide conjugates
-
MDA-MB-231 cells
-
24-well plates
-
Serum-free DMEM
Procedure:
-
Seed MDA-MB-231 cells as described in Protocol 3.
-
Pre-treat the cells with the endocytosis inhibitors (e.g., 50 µM EIPA, 30 µM CPZ, or 5 mM CyD) in serum-free DMEM for 30 minutes at 37°C.[5]
-
Without removing the inhibitors, add the fluorescently labeled peptide conjugate (at a fixed concentration, e.g., 5 µM) to the wells.
-
Incubate for 90 minutes at 37°C.[5]
-
Follow steps 5-9 of Protocol 3 to process and analyze the cells by flow cytometry.
-
Compare the mean fluorescence intensity of inhibitor-treated cells to that of cells treated with the peptide alone to determine the effect of each inhibitor on peptide uptake.
Protocol 5: Confocal Microscopy for Intracellular Localization
This protocol visualizes the subcellular distribution of the PCA-peptide conjugates.
Materials:
-
PCA-peptide conjugates labeled with a suitable fluorophore (e.g., DauSuc)[2]
-
MDA-MB-231 cells
-
Glass-bottom confocal dishes or chamber slides
-
Hoechst or DAPI for nuclear staining
-
Confocal microscope
Procedure:
-
Seed MDA-MB-231 cells on glass-bottom dishes and allow them to adhere.
-
Treat the cells with the fluorescently labeled peptide conjugate (e.g., 5 µM) for various time points (e.g., 15, 45, and 90 minutes).[2]
-
After incubation, wash the cells with PBS to remove the excess peptide.
-
If desired, counterstain the nuclei with Hoechst or DAPI.
-
Image the live or fixed cells using a confocal microscope to observe the intracellular localization of the peptide conjugate.
Mandatory Visualizations
Diagrams of Workflows and Pathways
References
- 1. [PDF] 1-Pyrene Carboxylic Acid: An Internalization Enhancer for Short Oligoarginines | Semantic Scholar [semanticscholar.org]
- 2. 1-Pyrene Carboxylic Acid: An Internalization Enhancer for Short Oligoarginines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Pyrene Carboxylic Acid: An Internalization Enhancer for Short Oligoarginines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring the Fluorescence Lifetime of 1-Pyrenecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for measuring the fluorescence lifetime of 1-Pyrenecarboxylic acid (PCA), a fluorescent probe sensitive to its microenvironment. These protocols are designed for researchers in various fields, including drug development, materials science, and cellular biology, who utilize fluorescence lifetime measurements to probe molecular interactions and dynamics.
Introduction to Fluorescence Lifetime
Fluorescence lifetime (τ) is the average time a fluorophore, such as this compound, spends in the excited state before returning to the ground state by emitting a photon.[1] This parameter is an intrinsic property of a fluorophore and is sensitive to its local environment, including solvent polarity, temperature, and the presence of quenchers like oxygen.[2] Unlike fluorescence intensity, lifetime measurements are generally independent of fluorophore concentration and excitation intensity, making them a robust tool for quantitative analysis.
The primary method for measuring fluorescence lifetime is Time-Correlated Single Photon Counting (TCSPC).[3][4][5] This technique involves exciting the sample with a high-repetition-rate pulsed light source and measuring the arrival times of individual emitted photons relative to the excitation pulse.[3][4] By constructing a histogram of these arrival times, the fluorescence decay profile is obtained, from which the lifetime can be calculated.[3]
Quantitative Data Summary
The fluorescence lifetime of pyrene (B120774) and its derivatives is highly dependent on the solvent and the presence of quenchers. The following table summarizes typical fluorescence lifetime values for pyrene and its derivatives in various environments. Note that the lifetime of this compound is expected to be in a similar range, but empirical determination is crucial for specific experimental conditions.
| Fluorophore | Solvent/Environment | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence Lifetime (τ) (ns) | Reference(s) |
| Pyrene | Cyclohexane (deoxygenated) | ~330 | ~370-400 | 458 ± 15 | [6] |
| Pyrene | Water (air-saturated) | ~330 | ~370-400 | 127 | [6] |
| Pyrene | Water (deoxygenated) | ~330 | ~370-400 | 194 | [6] |
| 1-Pyrenebutyric acid (PBA) | Tris-acetate buffer | 330 | 390 | 90 | [7] |
| 1-Pyrenebutyric acid (PBA) | In living cells (N₂ atmosphere) | Not specified | Not specified | 185 | [8] |
| 1-Pyrenebutyric acid (PBA) | In living cells (O₂ atmosphere) | Not specified | Not specified | 55 | [8] |
| Pyrene-labeled oligonucleotides | Aqueous Buffer | 330 | 390 (monomer) | Varies with pH and structure | [7] |
Experimental Protocols
This section details the methodologies for preparing the sample and performing the fluorescence lifetime measurement using a TCSPC system.
Materials and Reagents
-
This compound (PCA)
-
Solvent of choice (e.g., ethanol, cyclohexane, phosphate-buffered saline)
-
Spectroscopic grade solvents are required to minimize background fluorescence.
-
Cuvettes (quartz, 1 cm path length)
-
Nitrogen gas (for deoxygenation, optional)
Instrumentation
A standard TCSPC system consists of the following components:
-
Pulsed Light Source: A laser diode or a pulsed lamp with an appropriate excitation wavelength (e.g., 330-340 nm for PCA).[7]
-
Sample Chamber: A holder for the cuvette.
-
Optics: Lenses and filters to direct the excitation light to the sample and collect the emitted fluorescence. A "magic angle" polarization of 54.7° for the emission polarizer is recommended to eliminate effects of rotational diffusion.[9]
-
Monochromator or Bandpass Filter: To select the desired emission wavelength.
-
Single-Photon Detector: A sensitive detector like a photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD).[10][11]
-
TCSPC Electronics: To measure and histogram the time difference between the excitation pulse and the detected photon.[3]
Sample Preparation
-
Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., ethanol).
-
Working Solution: Dilute the stock solution with the solvent of interest to a final concentration that yields an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Deoxygenation (Optional): If studying the intrinsic fluorescence lifetime in the absence of oxygen quenching, bubble nitrogen gas through the working solution for 10-15 minutes prior to measurement.[6]
-
Reference Sample: Prepare a solution with a known fluorescence lifetime standard (e.g., p-terphenyl (B122091) in cyclohexane) for instrument validation.[9]
Data Acquisition
-
Instrument Warm-up: Allow the light source and electronics to warm up for at least 30 minutes to ensure stability.
-
Instrument Response Function (IRF) Measurement:
-
Fill a cuvette with a scattering solution (e.g., a dilute suspension of non-dairy creamer or Ludox in water).
-
Place the cuvette in the sample holder.
-
Set the emission wavelength to the excitation wavelength.
-
Acquire the IRF, which represents the time profile of the excitation pulse as measured by the instrument. This is crucial for accurate data analysis.[3]
-
-
Sample Measurement:
-
Replace the scattering solution with the this compound sample.
-
Set the excitation wavelength (e.g., 340 nm) and emission wavelength (e.g., 390 nm for monomer emission).[7]
-
Acquire the fluorescence decay data until a sufficient number of photon counts (typically at least 10,000 in the peak channel) are collected to ensure good statistics.[7]
-
-
Background Measurement: Acquire a decay curve of the solvent alone to account for any background fluorescence.
Data Analysis
-
Deconvolution: The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF. Use deconvolution software to extract the true decay profile.
-
Fitting: Fit the deconvoluted decay data to an exponential decay model. A single exponential decay is described by the equation: I(t) = A * exp(-t/τ) where I(t) is the intensity at time t, A is the amplitude, and τ is the fluorescence lifetime.
-
Goodness of Fit: Evaluate the quality of the fit using statistical parameters like chi-squared (χ²), which should be close to 1.0 for a good fit.[1]
-
Multi-exponential Decays: If a single exponential model does not fit the data well, a multi-exponential model may be necessary, indicating the presence of multiple fluorescent species or complex decay kinetics. The data is then fit to a sum of exponential decays.
Visualizations
Experimental Workflow
Caption: Workflow for fluorescence lifetime measurement.
Photophysical Processes of this compound
Caption: Jablonski diagram for this compound.
These protocols and notes provide a comprehensive framework for the accurate measurement and interpretation of the fluorescence lifetime of this compound. Adherence to these guidelines will enable researchers to obtain reliable and reproducible data for their specific applications.
References
- 1. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. References | ISS [iss.com]
- 3. edinst.com [edinst.com]
- 4. becker-hickl.com [becker-hickl.com]
- 5. Lifetime measurements : TCSPC - AUREA Technology [aureatechnology.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. mdpi.com [mdpi.com]
- 8. Lifetime of fluorescent pyrene butyric acid probe in single living cells for measurement of oxygen fluctuation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. proceedings.jacow.org [proceedings.jacow.org]
Troubleshooting & Optimization
How to avoid aggregation of 1-Pyrenecarboxylic acid in aqueous solutions
Welcome to the technical support center for 1-Pyrenecarboxylic acid (PCA). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the aggregation of PCA in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PCA) and why is it prone to aggregation in water?
A1: this compound is a fluorescent molecule composed of a hydrophobic pyrene (B120774) core and a hydrophilic carboxylic acid group.[1][2] This dual nature, known as amphiphilicity, is the primary reason for its aggregation in aqueous solutions. The flat, aromatic pyrene regions of the molecules tend to stack together through π-π interactions to minimize contact with water, a phenomenon that often leads to precipitation and complicates experimental results. This aggregation can also significantly alter the fluorescence properties of the molecule.[3]
Q2: What are the visible signs of PCA aggregation?
A2: The most common visual indicator of PCA aggregation is the appearance of a cloudy suspension or visible precipitate in your aqueous solution. Even before precipitation, you might observe a loss of fluorescence intensity or a change in the solution's UV-Vis absorption or fluorescence spectrum.
Q3: How does aggregation affect the fluorescence of PCA?
A3: In a dilute, non-aggregated state, PCA exhibits a characteristic "monomer" fluorescence with distinct vibronic bands. When PCA molecules aggregate, they can form "excimers" (excited-state dimers), which emit light at a longer, red-shifted wavelength. This excimer emission is typically broad and structureless. Therefore, a decrease in monomer fluorescence and the appearance of a new, broad emission band at a longer wavelength are strong indicators of aggregation.
Q4: What are the main strategies to prevent PCA aggregation in aqueous solutions?
A4: The three primary strategies to prevent PCA aggregation are:
-
pH Adjustment: Increasing the pH of the solution to deprotonate the carboxylic acid group.
-
Use of Surfactants: Incorporating a surfactant to form micelles that encapsulate the hydrophobic pyrene moiety.
-
Host-Guest Chemistry with Cyclodextrins: Using cyclodextrins to encapsulate the pyrene portion of the PCA molecule.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with PCA.
Issue 1: My PCA solution is cloudy and/or has a precipitate.
| Potential Cause | Solution |
| Low pH | The carboxylic acid group on PCA has an estimated pKa of around 3.5.[1] Below this pH, the group is protonated and less soluble. Increase the pH of your solution to well above the pKa (e.g., pH 7.4 or higher) to ensure the carboxylate form, which is more soluble. |
| Concentration is too high | PCA has limited intrinsic solubility in water.[4] Try working with a lower concentration of PCA. If a higher concentration is necessary, you must use one of the solubilization methods described below. |
| Inadequate mixing/dissolution time | The dissolution of PCA, especially at higher concentrations, can be slow. Ensure vigorous mixing (e.g., vortexing or sonication) and allow sufficient time for dissolution. |
Issue 2: My PCA fluorescence signal is weak and/or I see a broad emission at a longer wavelength.
| Potential Cause | Solution |
| Excimer Formation due to Aggregation | The appearance of a broad, red-shifted emission band is a classic sign of pyrene excimer formation from aggregated molecules.[5] This confirms that aggregation is occurring. You need to employ one of the solubilization strategies outlined in the experimental protocols below. |
| Photobleaching | Prolonged exposure to the excitation light source can cause the fluorophore to degrade. Minimize light exposure to your sample and use an anti-fade reagent if compatible with your experiment. |
| Incorrect Instrument Settings | The signal may be weak if the excitation and emission wavelengths are not set correctly. Verify the optimal excitation and emission wavelengths for PCA monomer fluorescence. |
Spectroscopic Indicators of PCA Aggregation
Monitoring the UV-Vis absorption and fluorescence spectra of your PCA solution is a powerful way to assess its aggregation state.
| Spectroscopic Method | Monomeric PCA (Dispersed) | Aggregated PCA |
| UV-Vis Absorption | Sharp, well-defined absorption bands. | Broader absorption bands, potentially with a slight red-shift.[6] |
| Fluorescence Emission | Structured emission spectrum with characteristic vibronic bands (typically in the 375-420 nm range).[7] | Decrease in monomer emission intensity and the appearance of a broad, structureless excimer emission band at longer wavelengths (typically 450-550 nm). |
Experimental Protocols
Here are detailed protocols for preparing aqueous solutions of PCA while avoiding aggregation.
Protocol 1: Solubilization by pH Adjustment
This method relies on deprotonating the carboxylic acid group of PCA to increase its electrostatic repulsion and water solubility.
Materials:
-
This compound (PCA)
-
Deionized water
-
A suitable buffer (e.g., phosphate-buffered saline (PBS) for pH 7.4, or a Tris buffer for higher pH)
-
A base solution for pH adjustment (e.g., 0.1 M NaOH)
-
pH meter
Procedure:
-
Prepare your desired aqueous buffer at the target pH (e.g., pH 7.4). Ensure the buffer components themselves are fully dissolved.[8][9]
-
Weigh the desired amount of PCA.
-
Prepare a concentrated stock solution of PCA in a small amount of a water-miscible organic solvent (e.g., DMSO or ethanol).
-
With vigorous stirring, add the PCA stock solution dropwise to your aqueous buffer.
-
If you observe any cloudiness, check the pH of the solution. If it has dropped, slowly add the base solution (e.g., 0.1 M NaOH) dropwise until the solution clears and the target pH is restored.
-
Verify the final pH of the solution.
Caption: Workflow for dissolving PCA using pH adjustment.
Protocol 2: Solubilization using Surfactants
Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate the pyrene moiety of PCA.
Common Surfactants and their CMCs:
| Surfactant | Type | Approximate CMC in Water |
| Sodium Dodecyl Sulfate (SDS) | Anionic | ~8.2 mM |
| Cetyltrimethylammonium Bromide (CTAB) | Cationic | ~0.9-1.0 mM |
| Triton X-100 | Non-ionic | ~0.2-0.3 mM |
Materials:
-
This compound (PCA)
-
Deionized water or buffer
-
Surfactant (e.g., SDS, CTAB, or Triton X-100)
Procedure:
-
Prepare a solution of the chosen surfactant in deionized water or your desired buffer. The surfactant concentration should be well above its CMC (e.g., 5-10 times the CMC).
-
Prepare a concentrated stock solution of PCA in a small amount of a water-miscible organic solvent (e.g., DMSO or ethanol).
-
With vigorous stirring, add the PCA stock solution dropwise to the surfactant solution.
-
Allow the solution to mix for at least 30 minutes to ensure the formation of PCA-loaded micelles.
Caption: Surfactant micelles encapsulate PCA to prevent aggregation.
Protocol 3: Solubilization using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with the pyrene part of PCA.[10]
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) (has higher aqueous solubility than β-CD)
Materials:
-
This compound (PCA)
-
Deionized water or buffer
-
Cyclodextrin (B1172386) (e.g., β-CD or HP-β-CD)
Procedure:
-
Dissolve the cyclodextrin in deionized water or your desired buffer. The concentration will depend on the required PCA concentration and the binding affinity, but a starting point is often in the millimolar range.
-
Prepare a concentrated stock solution of PCA in a small amount of a water-miscible organic solvent.
-
With vigorous stirring, slowly add the PCA stock solution to the cyclodextrin solution.
-
The formation of the inclusion complex can be enhanced by gentle heating or sonication.
-
Allow the solution to equilibrate for at least one hour.
Caption: Cyclodextrins form a water-soluble inclusion complex with PCA.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. This compound | 19694-02-1 [chemicalbook.com]
- 3. Aggregation behaviour of pyrene-based luminescent materials, from molecular design and optical properties to application - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. CAS 19694-02-1: pyrene-1-carboxylic acid | CymitQuimica [cymitquimica.com]
- 5. chemijournal.com [chemijournal.com]
- 6. youtube.com [youtube.com]
- 7. Protonation of Excited State Pyrene-1-Carboxylate by Phosphate and Organic Acids in Aqueous Solution Studied by Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mt.com [mt.com]
- 9. Preparing Buffer Solutions : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. Binding of cyclodextrins to alicyclic and aromatic substrates: complex formation of alpha-, beta-, and gamma-cyclodextrins with substituted cyclohexanecarboxylic acids and phenylalkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Protein Labeling with 1-Pyrenecarboxylic Acid
Welcome to the technical support center for optimizing the degree of labeling for proteins with 1-Pyrenecarboxylic acid (PCA). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemical principle for labeling proteins with this compound?
A1: The most common method for covalently attaching this compound (PCA) to proteins involves a two-step process targeting primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.[1] First, the carboxyl group of PCA is activated by a carbodiimide, like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS ester.[1] This reactive PBA-NHS ester is then added to the protein solution, where the primary amino groups on the protein attack the ester, forming a stable amide bond and releasing NHS.[1]
Q2: What are the optimal reaction conditions for labeling?
A2: Optimal conditions can vary depending on the specific protein. However, a good starting point is a molar ratio of 5- to 20-fold excess of the pyrene-NHS ester to the protein.[2] The reaction is typically carried out in a buffer at a pH of 7.2-8.5 for 1-2 hours at room temperature, protected from light.[1][2] It is crucial to use a buffer free of primary amines, such as Tris or glycine (B1666218), as they will compete with the protein for reaction with the NHS ester.[1][2] Suitable buffers include phosphate (B84403), carbonate-bicarbonate, HEPES, or borate (B1201080) buffers.[3]
Q3: How do I prepare the reagents for the labeling reaction?
A3: Your protein should be in a suitable amine-free buffer at a concentration of 1-10 mg/mL.[1] If your protein is in an incompatible buffer, a buffer exchange should be performed using methods like dialysis or desalting columns.[1] The this compound N-hydroxysuccinimide ester (Pyrene-NHS ester) should be dissolved immediately before use in anhydrous DMF or DMSO to a concentration of around 10 mg/mL.[2]
Q4: How can the degree of labeling (DOL) be determined?
A4: The degree of labeling (DOL), which is the average number of dye molecules per protein molecule, can be calculated using the Beer-Lambert law.[2][4] After removing all unbound dye, you need to measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the absorbance maximum of pyrene (B120774) (around 340 nm).[2][5] A correction factor is needed to account for the absorbance of the pyrene dye at 280 nm.[6]
The protein concentration is calculated as: Protein Concentration (M) = [A280 - (Amax * CF)] / ε_protein
The degree of labeling is then calculated as: DOL = Amax / (ε_dye * Protein Concentration (M))
Where:
-
A280 = Absorbance of the labeled protein at 280 nm.
-
Amax = Absorbance of the labeled protein at the pyrene maximum wavelength (~340 nm).
-
CF = Correction factor (A280 of the free dye / Amax of the free dye).
-
ε_protein = Molar extinction coefficient of the protein at 280 nm.
-
ε_dye = Molar extinction coefficient of the pyrene dye at its maximum absorbance wavelength.[6]
Q5: What are the best methods to remove unreacted this compound?
A5: Unreacted pyrene can be removed using size-exclusion chromatography, dialysis, or centrifugal filtration devices with an appropriate molecular weight cutoff.[2] For size-exclusion chromatography, the pyrene-protein conjugate will typically elute first, while the smaller, unreacted pyrene molecules are retained and elute later.[1]
Experimental Protocols
Protocol 1: Protein Labeling with this compound NHS Ester
Materials:
-
Purified protein in amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.0)[1]
-
1-Pyrenebutyric acid N-hydroxysuccinimide ester (Pyrene-NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M Glycine)[1]
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an appropriate amine-free conjugation buffer.[1]
-
Pyrene-NHS Ester Stock Solution: Immediately before use, dissolve the Pyrene-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[2]
-
Labeling Reaction: While gently vortexing the protein solution, add the desired volume of the Pyrene-NHS ester stock solution. A good starting point is a 5- to 20-fold molar excess of the dye to the protein.[2]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[2]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 30 minutes at room temperature.[1][2]
Protocol 2: Purification of Labeled Protein using Size-Exclusion Chromatography
Materials:
-
Quenched reaction mixture
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Storage buffer of choice
Procedure:
-
Column Equilibration: Equilibrate the size-exclusion column with the desired storage buffer.[1]
-
Sample Loading: Load the quenched reaction mixture onto the column.[1]
-
Elution: Elute the protein conjugate with the storage buffer. The pyrene-labeled protein will elute in the earlier fractions.[1][2]
-
Fraction Collection and Analysis: Collect fractions and monitor the protein concentration (e.g., by absorbance at 280 nm) and pyrene fluorescence to identify the fractions containing the purified conjugate.[1]
-
Pooling: Pool the relevant fractions containing the purified labeled protein.[1]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Protein Concentration | 1-10 mg/mL[1] | Higher concentrations can improve labeling efficiency. |
| Molar Ratio (Dye:Protein) | 5:1 to 40:1[2][7] | This needs to be optimized for each protein. |
| Reaction pH | 7.2 - 8.5[1][2] | Slightly alkaline pH enhances the reactivity of primary amines. |
| Reaction Time | 1 - 2 hours[2] | Can be adjusted based on the desired degree of labeling. |
| Reaction Temperature | Room Temperature (18-25°C)[2][7] | Can also be performed at 4°C, potentially with longer incubation times. |
| Quenching Agent Conc. | 50 - 100 mM[1][2] | Tris or glycine are commonly used to stop the reaction. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Degree of Labeling | - Insufficient molar excess of the pyrene label.- Suboptimal pH of the reaction buffer.- Presence of primary amines (e.g., Tris) in the protein buffer.- Inactive labeling reagent. | - Increase the molar ratio of the pyrene-NHS ester to the protein.[7]- Ensure the reaction buffer pH is between 7.2 and 8.5.[1][2]- Perform a buffer exchange to an amine-free buffer.[1][2]- Use a fresh stock of the pyrene-NHS ester. |
| Protein Precipitation | - Over-labeling of the protein, which can alter its isoelectric point and solubility.[8]- The protein may be unstable under the labeling conditions. | - Decrease the molar ratio of the pyrene-NHS ester to protein.[9]- Reduce the reaction time.- Optimize the buffer composition, pH, or temperature. |
| High Background Fluorescence | - Incomplete removal of unreacted pyrene dye. | - Improve the purification method. Consider using a longer size-exclusion column or performing a second purification step like dialysis.[6] |
| Inconsistent Labeling Results | - Variability in reaction conditions (time, temperature, pH).- Inconsistent concentration or quality of reagents. | - Standardize all reaction parameters.- Prepare fresh reagent solutions for each experiment. |
| Loss of Protein Activity | - Labeling of critical amino acid residues in the active site. | - Reduce the degree of labeling by lowering the molar ratio of the dye or the reaction time.[9] |
Visual Guides
Caption: Experimental workflow for labeling proteins with this compound.
Caption: A logical flow for troubleshooting common issues in protein labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 8. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Correcting for inner filter effects in 1-Pyrenecarboxylic acid fluorescence measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for inner filter effects (IFE) during fluorescence measurements of 1-Pyrenecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the inner filter effect (IFE) and how does it affect my this compound fluorescence measurements?
A1: The inner filter effect (IFE) is a phenomenon that leads to a reduction in the measured fluorescence intensity due to absorption of light by the sample itself.[1][2] This effect can be categorized into two types:
-
Primary Inner Filter Effect (pIFE): This occurs when the excitation light is absorbed by the sample before it reaches the fluorophore of interest. At high concentrations of this compound or other absorbing species, molecules at the front of the cuvette will absorb a significant portion of the excitation light, reducing the light available to excite molecules deeper in the sample.[1][3]
-
Secondary Inner Filter Effect (sIFE): This occurs when the fluorescence emitted by this compound is reabsorbed by other molecules in the sample before it reaches the detector.[1][3] This is more pronounced when there is a significant overlap between the absorption and emission spectra of the molecules in the solution.
Failure to correct for IFE can lead to a non-linear relationship between fluorescence intensity and concentration, potentially causing inaccurate quantification and misinterpretation of results.[4]
Q2: How can I determine if my this compound measurements are affected by the inner filter effect?
A2: A key indicator of IFE is a loss of linearity in the plot of fluorescence intensity versus the concentration of this compound. As the concentration increases, the fluorescence signal may plateau or even decrease at very high concentrations.[1] Another sign can be a distortion of the emission spectrum shape at higher concentrations compared to dilute samples.[5] It is generally recommended to keep the absorbance of the sample below 0.1 to minimize IFE, as even at this level, the error in fluorescence intensity can be up to 10%.[1]
Q3: What is the difference between the inner filter effect and fluorescence quenching?
A3: Both IFE and fluorescence quenching result in a decrease in fluorescence intensity. However, their underlying mechanisms are different. IFE is a result of the absorption of excitation or emission light, which is a physical process dependent on the concentration of absorbing species and the path length of the light.[2] In contrast, fluorescence quenching involves processes that directly deactivate the excited state of the fluorophore, such as collisional quenching, energy transfer, or complex formation.[6] A key distinction can often be made by performing fluorescence lifetime measurements; quenching will typically decrease the fluorescence lifetime, whereas IFE will not.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Non-linear relationship between fluorescence intensity and this compound concentration. | Primary and/or secondary inner filter effect at high concentrations. | 1. Dilute the sample: If possible, dilute the sample to a concentration range where the absorbance at the excitation and emission wavelengths is below 0.1.[5] 2. Apply a mathematical correction: Use an absorbance-based correction formula (see Protocol 1).[5] |
| Fluorescence emission spectrum of this compound appears distorted at high concentrations. | Secondary inner filter effect due to re-absorption of emitted light. | 1. Use a shorter pathlength cuvette: This reduces the distance the emitted light travels through the sample.[5] 2. Apply a mathematical correction: Ensure the correction formula accounts for absorbance at the emission wavelength (see Protocol 1). |
| Inconsistent fluorescence readings between replicate samples. | Variations in sample preparation leading to different levels of IFE. | 1. Ensure precise pipetting and mixing: Inaccuracies in concentration will directly impact the extent of IFE. 2. Measure the absorbance of each sample: This will help identify outliers with unexpectedly high absorbance. |
| Unsure if the observed decrease in fluorescence is due to IFE or a quenching agent in the sample. | Both phenomena cause a decrease in the fluorescence signal. | 1. Perform a dilution series: If the non-linearity persists at very low concentrations where IFE should be negligible, quenching is more likely. 2. Conduct a fluorescence lifetime measurement: Quenching processes often reduce the fluorescence lifetime, while IFE does not. |
Experimental Protocols
Protocol 1: Absorbance-Based Correction for Inner Filter Effect
This is the most common method for correcting IFE and relies on measuring the absorbance of the sample at the excitation and emission wavelengths.
Methodology:
-
Prepare a series of this compound solutions of known concentrations.
-
Measure the UV-Vis absorbance spectrum for each solution to determine the absorbance at the excitation wavelength (Aex) and the emission wavelength (Aem). For this compound, the absorption is in the UV region.[7][8] While specific maxima can vary with the solvent, a representative excitation wavelength to start with for pyrene (B120774) derivatives is around 340 nm. The emission is expected in the range of 400-450 nm.[9]
-
Measure the fluorescence emission spectrum for each solution using the chosen excitation wavelength. Record the observed fluorescence intensity (F_obs) at the emission maximum.
-
Calculate the corrected fluorescence intensity (F_corr) using the following formula:
F_corr = F_obs * 10^((A_ex + A_em) / 2)
This equation helps to compensate for the attenuation of both the excitation and emission light.
-
Plot the corrected fluorescence intensity (F_corr) against the concentration of this compound. The corrected data should exhibit a more linear relationship.
Quantitative Data Summary (Hypothetical Example):
| Concentration (µM) | A_ex (at 340 nm) | A_em (at 410 nm) | F_obs (arbitrary units) | F_corr (arbitrary units) |
| 1 | 0.02 | 0.01 | 100 | 103.5 |
| 5 | 0.10 | 0.05 | 450 | 535.5 |
| 10 | 0.20 | 0.10 | 750 | 1060.7 |
| 20 | 0.40 | 0.20 | 1100 | 2195.4 |
Visualizations
Caption: Workflow for correcting inner filter effects in this compound fluorescence measurements.
Caption: Conceptual diagram of Primary and Secondary Inner Filter Effects.
References
- 1. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 2. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 3. srs.tcu.edu [srs.tcu.edu]
- 4. Experimental method to correct fluorescence intensities for the inner filter effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 19694-02-1 [chemicalbook.com]
- 8. ピレン-1-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
How to reduce background fluorescence in cell imaging with 1-Pyrenecarboxylic acid.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address high background fluorescence when using 1-Pyrenecarboxylic acid and other pyrene-based probes in cell imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in cell imaging?
This compound (PCA) is a fluorescent probe belonging to the pyrene (B120774) family of polycyclic aromatic hydrocarbons.[1] It is characterized by its sensitivity to the polarity of its microenvironment and its ability to form excited-state dimers known as excimers when two pyrene molecules are in close proximity.[2][3] The key feature of pyrene is its distinct, red-shifted fluorescence emission from the excimer (~480 nm) compared to the monomer (~375-410 nm).[4] This large spectral shift allows for ratiometric measurements that are sensitive to conformational changes and binding events, which can significantly improve the signal-to-noise ratio.[4] PCA can be used for surface modification of materials like graphene and carbon nanotubes for electronic applications.[1]
Q2: What are the primary sources of high background fluorescence in my experiments with this compound?
High background fluorescence can originate from several sources:
-
Autofluorescence from Biological Samples: Endogenous molecules within cells, such as NADH, flavins, collagen, and elastin, naturally fluoresce, particularly in the blue-green spectral region, which can overlap with the emission of pyrene monomers.[5][6][7]
-
Non-specific Binding: The probe may bind to cellular components or surfaces in a non-specific manner, contributing to a diffuse background signal.[2][8]
-
Probe Aggregation: At high concentrations, this compound can aggregate, leading to altered fluorescence properties and increased background.[2][5]
-
Excimer Formation: While useful for specific assays, unintended excimer formation due to high local probe concentrations can contribute to background noise with a broad, red-shifted emission spectrum.[2][3]
-
Inadequate Washing: Insufficient removal of unbound probe after staining is a common cause of high background.[2][9]
-
Contaminated Reagents and Media: Components in cell culture media, such as phenol (B47542) red and riboflavin, are inherently fluorescent.[5][9][10] Fetal Bovine Serum (FBS) also contains fluorescent molecules.[5][9]
-
Plasticware and Consumables: The type of microplate or coverslip used can contribute to background fluorescence. Black plates are generally recommended over clear or white plates to reduce crosstalk and background.[5]
Q3: How can I differentiate between cellular autofluorescence and the signal from my this compound probe?
To distinguish the specific signal from autofluorescence, you should always include a crucial control group in your experiment: an unlabeled control. This control sample should contain cells that have undergone the exact same processing steps (e.g., fixation, permeabilization, washing) as your experimental samples but have not been incubated with this compound.[7] By imaging this unlabeled control using the same settings as your stained samples, you can visualize the level and localization of endogenous autofluorescence.[7][11]
Troubleshooting Guide
Problem 1: High, diffuse background fluorescence throughout the image.
This is often due to an excessive concentration of the probe or inadequate washing.
Solutions:
-
Optimize Probe Concentration: Perform a titration experiment to determine the lowest effective concentration of this compound that provides a sufficient signal-to-noise ratio.[5][9]
-
Improve Washing Steps: Increase the number and duration of washing steps after probe incubation to ensure complete removal of unbound molecules.[2][9] Using a buffer containing a small amount of a non-ionic detergent like Tween-20 can sometimes help, but should be tested for compatibility with your cells.[12]
Problem 2: High background fluorescence even in areas without cells.
This points to issues with your reagents, media, or consumables.
Solutions:
-
Use Phenol Red-Free Medium: Switch to a phenol red-free cell culture medium for the duration of the experiment and during imaging.[9][10]
-
Prepare Fresh Buffers: Use high-purity water and reagents to prepare fresh buffers immediately before your experiment.[2]
-
Use Appropriate Plasticware: For plate-based assays, use opaque black microplates to minimize background and well-to-well crosstalk.[5]
Problem 3: Appearance of a broad, red-shifted emission peak (~480 nm) that obscures the specific signal.
This is likely due to the formation of pyrene excimers from high local concentrations of the probe.[2]
Solutions:
-
Lower Probe Concentration: Reducing the overall concentration of this compound can decrease the likelihood of excimer formation.[2]
-
Optimize Labeling Density: If this compound is conjugated to a biomolecule, consider optimizing the labeling density to increase the distance between pyrene molecules.[2]
Problem 4: Granular or punctate background staining within cells.
This could be due to probe aggregation or autofluorescence from cellular components like lipofuscin.
Solutions:
-
Ensure Complete Dissolution of the Probe: Make sure the this compound is fully dissolved in the working solution. Sonication of the stock solution before dilution can sometimes help break up small aggregates.[2]
-
Address Lipofuscin Autofluorescence: Lipofuscin granules are autofluorescent across a broad spectrum and can be mistaken for specific staining.[6][13] Treatment with quenching agents like Sudan Black B can reduce lipofuscin autofluorescence.[6][13]
Experimental Protocols
Protocol 1: Optimizing this compound Concentration
Objective: To determine the optimal concentration of this compound that maximizes the signal-to-noise ratio.
Methodology:
-
Cell Seeding: Plate cells on appropriate coverslips or microplates and culture until they reach the desired confluency.
-
Prepare a Dilution Series: Prepare a series of dilutions of your this compound stock solution in your working buffer (e.g., phenol red-free medium or PBS). A typical starting range could be from 0.1 µM to 20 µM.
-
Staining: Remove the culture medium, wash the cells once with warm PBS, and then incubate different sets of cells with each concentration of the this compound solution for a fixed period (e.g., 15-30 minutes at 37°C).[9]
-
Washing: Remove the staining solution and wash the cells three times with warm imaging buffer, incubating for 5 minutes during each wash.[9]
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for pyrene monomer and/or excimer fluorescence. Use consistent acquisition settings (e.g., exposure time, gain) for all samples.
-
Analysis: Quantify the mean fluorescence intensity of the specific signal and the background for each concentration. The optimal concentration will be the one that provides a strong specific signal with the lowest background.
| Parameter | Recommended Range | Starting Point |
| This compound Concentration | 0.1 - 20 µM | 10 µM[9] |
| Incubation Time | 15 - 60 minutes | 30 minutes[9] |
| Incubation Temperature | Room Temperature to 37°C | 37°C[9] |
| Washing Steps | 2 - 4 times | 3 times[9] |
| Wash Duration | 3 - 10 minutes per wash | 5 minutes[9] |
Protocol 2: Background Subtraction for Autofluorescence Correction
Objective: To computationally remove the contribution of cellular autofluorescence from the final image.
Methodology:
-
Prepare Control and Stained Samples: Prepare two sets of samples:
-
Stained Sample: Cells stained with this compound according to your optimized protocol.
-
Unlabeled Control: Cells subjected to all the same processing steps (fixation, permeabilization, etc.) but without the addition of the this compound probe.[7]
-
-
Image Acquisition: Acquire images of both the stained and unlabeled control samples using identical microscope settings (laser power, exposure time, gain, etc.).
-
Image Analysis:
-
Open both images in an image analysis software (e.g., ImageJ/Fiji, CellProfiler).
-
Use the image of the unlabeled control as the "background" image.
-
Subtract the background image from the image of the stained sample. The resulting image will have the autofluorescence signal removed, leaving a clearer representation of the specific this compound signal.[9][14]
-
Visual Guides
Caption: A troubleshooting flowchart for diagnosing and resolving high background fluorescence.
Caption: Factors determining specific signal versus background fluorescence.
References
- 1. ピレン-1-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 7. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 8. genetargetsolutions.com.au [genetargetsolutions.com.au]
- 9. benchchem.com [benchchem.com]
- 10. ibidi.com [ibidi.com]
- 11. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 13. Challenges with Background Fluorescence [visikol.com]
- 14. Fluorescence imaging of pyrene-labeled lipids in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of 1-Pyrenecarboxylic Acid in Biological Buffers
For researchers, scientists, and drug development professionals utilizing 1-Pyrenecarboxylic acid (PCA) in their experiments, its limited aqueous solubility can present a significant hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these challenges and ensure the successful application of PCA in biological buffers.
Frequently Asked questions (FAQs)
1. What is this compound (PCA) and why is its solubility an issue?
This compound is a fluorescent probe characterized by a hydrophobic pyrene (B120774) core and a hydrophilic carboxylic acid group, giving it an amphiphilic nature[1]. This structure leads to limited solubility in aqueous solutions, such as biological buffers, while it is more soluble in organic solvents like DMSO, DMF, ethanol, and acetone[2]. Its unique fluorescence properties, which are sensitive to the polarity of its microenvironment, make it a valuable tool for studying cellular membranes, protein-lipid interactions, and other biological phenomena[3][4].
2. What are the key physicochemical properties of this compound?
Understanding the properties of PCA is crucial for its effective use. Key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₁₀O₂ | [2] |
| Molecular Weight | 246.26 g/mol | [5] |
| Appearance | Pale yellow to yellow crystalline powder | [2] |
| Melting Point | 270-272 °C | [5] |
| pKa (ground state) | ~4.0 | [6] |
| pKa (excited state) | ~8.1 | [6] |
| Organic Solvents | Soluble in DMSO, DMF, ethanol, acetone | [2] |
| Aqueous Solubility | Limited | [2] |
3. How does pH affect the solubility and fluorescence of PCA?
The carboxylic acid group of PCA has a pKa of approximately 4.0 in the ground state[6]. This means that at physiological pH (around 7.4), the carboxylic acid group will be deprotonated, forming the more water-soluble carboxylate anion. However, the large hydrophobic pyrene structure still limits its overall aqueous solubility. The fluorescence of PCA is also pH-dependent. Changes in pH can alter the protonation state of the carboxylic acid group, which in turn affects the electronic structure of the molecule and its fluorescence emission spectrum[6].
Troubleshooting Guide
Issue: Precipitation of PCA upon addition to biological buffer.
Precipitation is a common issue when diluting a concentrated stock of PCA in an organic solvent into an aqueous biological buffer[7]. This is due to the poor solubility of PCA in water.
Troubleshooting Workflow for PCA Precipitation
A troubleshooting workflow for addressing PCA precipitation.
Possible Causes and Solutions:
-
Cause 1: High Final Concentration of PCA.
-
Solution: Decrease the final concentration of PCA in the biological buffer. It is crucial to determine the empirical solubility limit in your specific buffer system.
-
-
Cause 2: Inappropriate Dilution Method.
-
Solution: Instead of adding the buffer to the PCA stock, add the PCA stock solution dropwise to the vigorously vortexing or stirring biological buffer. This rapid mixing can help to prevent localized high concentrations and subsequent precipitation.
-
-
Cause 3: Low Temperature of the Buffer.
-
Solution: Gently warming the biological buffer (e.g., to 37°C) can sometimes improve the solubility of PCA. However, be cautious as temperature can also affect the stability of other components in your assay.
-
-
Cause 4: High Concentration of Organic Solvent in the Final Solution.
-
Solution: While a co-solvent is necessary to prepare a stock solution, its final concentration in the biological buffer should be kept to a minimum, typically below 0.5% (v/v) for DMSO in most cell-based assays to avoid cytotoxicity[7].
-
Issue: Low signal-to-noise ratio in fluorescence measurements.
A low fluorescence signal can be due to a low concentration of soluble PCA or quenching of its fluorescence.
Troubleshooting Steps:
-
Confirm Solubilization: Ensure that the PCA is fully dissolved and that no precipitation has occurred. Centrifuge the solution and measure the fluorescence of the supernatant to confirm the concentration of soluble PCA.
-
Optimize pH: The fluorescence of PCA is pH-sensitive[6]. Ensure that the pH of your biological buffer is optimal for your experiment and is maintained throughout.
-
Check for Quenching: Components in your biological buffer or sample, such as serum albumin or other proteins, can quench the fluorescence of PCA[8]. Consider performing control experiments with and without these components to assess their effect.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of PCA in DMSO
-
Weighing: Accurately weigh out 2.46 mg of this compound powder.
-
Dissolving: Add 1 mL of anhydrous, high-purity DMSO to the PCA powder.
-
Mixing: Vortex the solution vigorously until the PCA is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution.
-
Storage: Store the stock solution in small aliquots in amber vials at -20°C to protect from light and moisture. Avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization of PCA in Biological Buffer using a Co-solvent (DMSO)
-
Buffer Preparation: Prepare the desired volume of your biological buffer (e.g., PBS, TRIS-HCl) at the correct pH.
-
Dilution: While vigorously vortexing the buffer, add the required volume of the 10 mM PCA stock solution dropwise to achieve the desired final concentration. Ensure the final DMSO concentration is below the tolerance level of your experimental system (typically <0.5%).
-
Incubation: Incubate the solution at the experimental temperature for a short period (e.g., 15-30 minutes) to ensure complete dissolution and equilibration.
-
Inspection: Visually inspect the solution for any signs of precipitation. If the solution is not clear, consider the troubleshooting steps outlined above.
Workflow for Preparing PCA Working Solution
A workflow for the preparation of a PCA working solution.
Protocol 3: Enhancing PCA Solubility with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 10-50 mM) in your biological buffer.
-
Complexation: Add the PCA stock solution (in a minimal amount of organic solvent) to the HP-β-CD solution.
-
Incubation: Stir or sonicate the mixture for a period (e.g., 1-2 hours) at room temperature to facilitate the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved PCA.
-
Quantification: Determine the concentration of the solubilized PCA in the filtrate using UV-Vis spectrophotometry or fluorescence spectroscopy.
Principle of Cyclodextrin-Mediated Solubilization
Diagram illustrating the encapsulation of hydrophobic PCA by cyclodextrin to form a water-soluble inclusion complex.
Protocol 4: Using Non-ionic Surfactants for Solubilization
Non-ionic surfactants like Triton X-100 or Brij 35 can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions[9][10]. It is important to work above the critical micelle concentration (CMC) of the surfactant. For Triton X-100, the CMC is approximately 0.22-0.24 mM.
-
Prepare Surfactant Solution: Prepare a solution of the non-ionic surfactant (e.g., 0.1% w/v Triton X-100) in your biological buffer. This concentration is typically well above the CMC.
-
Add PCA: Add the PCA stock solution to the surfactant-containing buffer while stirring.
-
Equilibrate: Allow the solution to equilibrate for at least 30 minutes to ensure micelle formation and encapsulation of PCA.
Application-Specific Considerations
Cell-Based Assays
When using PCA in cell culture, it is crucial to consider the potential cytotoxicity of the solubilizing agents.
-
DMSO: Keep the final concentration below 0.5% (v/v) for most cell lines. However, it is always recommended to perform a dose-response curve to determine the maximum tolerated concentration for your specific cell type.
-
Cyclodextrins and Surfactants: The biocompatibility of these agents should be evaluated for your specific cell line and assay.
Cellular Uptake and Localization of PCA
A simplified diagram of the cellular uptake and localization of a hydrophobic fluorescent probe like PCA.
Protein Interaction Studies
The presence of serum albumin or other proteins in the buffer can affect the fluorescence of PCA through binding and quenching[8]. It is important to account for these interactions when analyzing your data. Control experiments with and without the protein of interest are essential to dissect the specific interactions you are studying.
By following these guidelines and protocols, researchers can effectively overcome the solubility challenges of this compound and successfully employ this versatile fluorescent probe in a wide range of biological investigations.
References
- 1. This compound CAS#: 19694-02-1 [m.chemicalbook.com]
- 2. CAS 19694-02-1: pyrene-1-carboxylic acid | CymitQuimica [cymitquimica.com]
- 3. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. 1-芘甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. ピレン-1-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 8. Binding of pyrene-1-butyric acid to serum albumin: species differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of increasing concentrations of nonionic detergent Triton X-100 on solubilization and structure of rat liver and adipose plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
1-Pyrenecarboxylic acid fluorescence quenching by molecular oxygen and other quenchers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-pyrenecarboxylic acid fluorescence quenching experiments.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching?
A1: Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore, such as this compound. This can occur through various mechanisms, including collisions with other molecules (dynamic quenching) or the formation of a non-fluorescent complex (static quenching).[1][2] Molecular oxygen is a well-known dynamic quencher of pyrene (B120774) fluorescence.[3][4]
Q2: Why is my fluorescence signal decreasing over time, even without a quencher?
A2: This is likely due to photobleaching, the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.[5] To minimize photobleaching, reduce the intensity and duration of the excitation light. This can be achieved by using neutral density filters or decreasing the excitation slit widths on the fluorometer.[5][6]
Q3: I'm observing a broad, red-shifted emission in my spectra. What is it?
A3: This is likely due to the formation of pyrene excimers. An excimer is a dimer of an excited-state pyrene molecule with a ground-state molecule, which emits at a longer wavelength than the monomer.[7] This can happen at high concentrations of this compound. To avoid this, it is recommended to work at lower probe concentrations.[7]
Q4: How does molecular oxygen quench the fluorescence of this compound?
A4: Molecular oxygen is an efficient quencher of pyrene fluorescence through a dynamic, diffusion-controlled process.[4] This means that quenching occurs when an oxygen molecule collides with an excited this compound molecule.[4] The long fluorescence lifetime of pyrene derivatives makes them particularly sensitive to oxygen quenching.[4][8]
Q5: What is the Stern-Volmer relationship and how is it used?
A5: The Stern-Volmer relationship describes the kinetics of bimolecular fluorescence quenching.[9] It states that the ratio of the fluorescence intensity in the absence of a quencher (I₀) to the intensity in the presence of the quencher (I) is linearly proportional to the quencher concentration ([Q]):
I₀ / I = 1 + Ksv[Q]
where Ksv is the Stern-Volmer quenching constant. By plotting I₀/I versus [Q], a linear relationship should be observed for dynamic quenching, and the slope of the line gives the value of Ksv.[9][10]
Troubleshooting Guides
Issue 1: Non-linear Stern-Volmer Plot
| Possible Cause | Troubleshooting Steps |
| Static Quenching: | A static quenching component, in addition to dynamic quenching, can cause an upward curvature in the Stern-Volmer plot.[11] This occurs when the quencher forms a non-fluorescent complex with the fluorophore in the ground state.[1] |
| Inner Filter Effect: | If the quencher absorbs light at the excitation or emission wavelength, it can lead to an "inner filter effect," which is not a true quenching process but results in decreased fluorescence intensity.[12] To correct for this, measure the absorbance of the quencher at the relevant wavelengths and apply a correction factor.[12] |
| High Fluorophore Concentration: | High concentrations of this compound can lead to excimer formation, which can affect the linearity of the Stern-Volmer plot.[7] Ensure you are using a sufficiently dilute solution. |
Issue 2: Low Signal-to-Noise Ratio
| Possible Cause | Troubleshooting Steps |
| Low Fluorophore Concentration: | While high concentrations should be avoided, a concentration that is too low will result in a weak signal. Optimize the concentration of this compound to balance signal intensity with the avoidance of excimer formation.[7] |
| Inappropriate Instrument Settings: | The signal can be enhanced by adjusting the fluorometer settings. Increase the emission slit width or the photomultiplier tube (PMT) voltage to amplify the signal.[6] However, be mindful that increasing the excitation slit width can accelerate photobleaching.[6] |
| Background Fluorescence: | The solvent or other components in the sample may be fluorescent, contributing to a high background. Run a blank sample containing everything except the this compound to measure the background and subtract it from your experimental data.[7] |
Issue 3: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Steps |
| Temperature Fluctuations: | Quenching is a temperature-dependent process. Ensure that all your measurements are performed at a constant and controlled temperature.[1] |
| Oxygen Concentration Variability: | For oxygen quenching experiments, ensure consistent and controlled oxygen concentrations in your samples. This can be achieved by bubbling gases (like air, oxygen, or nitrogen) through the solution for a set amount of time.[4] |
| Sample Preparation Errors: | Inaccurate concentrations of the fluorophore or quencher will lead to erroneous results. Use calibrated pipettes and high-quality reagents to prepare your solutions. |
Quantitative Data Summary
The following tables summarize key quantitative data for the fluorescence quenching of pyrene derivatives.
Table 1: Fluorescence Lifetimes of Pyrene Derivatives
| Fluorophore | Solvent/Environment | Fluorescence Lifetime (τ₀) in absence of O₂ (ns) | Reference |
| Pyrenebutyric acid | Aqueous solution | 100 - 200 | [4] |
| 1-Pyrenebutyric acid (PBA) | Living cells (under N₂) | ~215 | [13] |
| 1-Pyrenebutyric acid (PBA) | Living cells (aerobic) | 55 - 185 | [13] |
Table 2: Stern-Volmer (Ksv) and Bimolecular Quenching (kq) Constants
| Fluorophore | Quencher | Solvent | Ksv (M⁻¹) | kq (M⁻¹s⁻¹) | Reference |
| Pyrene | Oxygen | Toluene (deoxygenated) | - | - | [14] |
| Pyrene | Nitroanilines | Toluene (deoxygenated) | 20 - 19620 | - | [14] |
| Pyrenebutyric acid | Oxygen | Aqueous solution | - | ~1.0 x 10¹⁰ | [4] |
Note: The bimolecular quenching rate constant (kq) is related to the Stern-Volmer constant (Ksv) and the fluorescence lifetime in the absence of the quencher (τ₀) by the equation: Ksv = kq * τ₀.[9]
Experimental Protocols
Protocol 1: Determination of the Stern-Volmer Constant for Quenching by Molecular Oxygen
This protocol outlines the steps to determine the Stern-Volmer constant for the quenching of this compound fluorescence by molecular oxygen.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or a buffered aqueous solution).
-
Prepare a series of sample solutions with the same concentration of this compound. The concentration should be low enough to avoid excimer formation.
-
Control the oxygen concentration. This can be done by bubbling the solutions with gas mixtures of known oxygen and nitrogen content for a fixed period (e.g., 15-20 minutes) to achieve equilibrium. Prepare a "zero oxygen" sample by bubbling with pure nitrogen.
-
Measure the fluorescence intensity of each sample using a fluorometer. The excitation wavelength for pyrene derivatives is typically around 340 nm, and the monomer emission is observed around 370-400 nm.[15]
-
Record the fluorescence intensity at the emission maximum for each sample. Let I₀ be the intensity of the nitrogen-bubbled (oxygen-free) sample and I be the intensity of the samples with varying oxygen concentrations.
-
Calculate the oxygen concentration in each sample based on the partial pressure of oxygen in the bubbling gas and the solubility of oxygen in the solvent at the experimental temperature.
-
Plot I₀/I versus the concentration of oxygen ([O₂]).
-
Perform a linear regression on the data points. The slope of the resulting line is the Stern-Volmer constant, Ksv.
Visualizations
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. edinst.com [edinst.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quenching of Fluorescence by Oxygen. A Probe for Structural Fluctuations in Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Stern–Volmer relationship - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Quenching of Protein Fluorescence by Fullerenol C60(OH)36 Nanoparticles [mdpi.com]
- 12. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lifetime of fluorescent pyrene butyric acid probe in single living cells for measurement of oxygen fluctuation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Validation & Comparative
A Head-to-Head Comparison: 1-Pyrenecarboxylic Acid vs. 1-Pyrenebutyric Acid for Protein Labeling
For researchers, scientists, and drug development professionals, the selection of a fluorescent probe for protein labeling is a critical decision that can significantly impact experimental outcomes. Among the myriad of available fluorophores, pyrene (B120774) derivatives are prized for their sensitivity to the local microenvironment, long fluorescence lifetime, and ability to form excimers, making them powerful tools for studying protein conformation, dynamics, and interactions. This guide provides an in-depth, objective comparison of two closely related pyrene-based labeling reagents: 1-pyrenecarboxylic acid and 1-pyrenebutyric acid.
This comparison will delve into the key performance characteristics of each molecule, supported by available data and established biochemical principles. We will explore how the subtle difference in their chemical structures—the length of the aliphatic chain connecting the pyrene moiety to the reactive carboxyl group—influences their application in protein labeling.
At a Glance: Key Differences and Physicochemical Properties
The primary distinction between this compound and 1-pyrenebutyric acid lies in the spacer arm separating the pyrene fluorophore from the carboxylic acid functional group. In this compound, the carboxyl group is directly attached to the pyrene ring, whereas 1-pyrenebutyric acid possesses a three-carbon aliphatic chain (a butyryl group) as a linker. This structural variance is anticipated to influence the reactivity of the carboxyl group and the interaction of the pyrene moiety with the target protein and its surrounding environment.
| Property | This compound | 1-Pyrenebutyric Acid | References |
| Molecular Formula | C₁₇H₁₀O₂ | C₂₀H₁₆O₂ | [1][2] |
| Molecular Weight | 246.26 g/mol | 288.34 g/mol | [1][2] |
| Excitation Max (λex) | ~343 nm | ~345 nm | [3] |
| Monomer Emission Max (λem) | ~375-395 nm | ~375-400 nm | [4] |
| Excimer Emission Max (λem) | ~470 nm | ~470 nm | [4] |
| Fluorescence Lifetime (τ) | Varies with environment | ~100-200 ns in water | [3][5] |
| Linker Length | Direct bond | 3-carbon aliphatic chain |
Performance Comparison in Protein Labeling
While direct comparative studies are limited, we can infer the performance of these two reagents based on fundamental principles of bioconjugation and fluorescence.
Labeling Efficiency and Reactivity: Both molecules are typically activated to their N-hydroxysuccinimide (NHS) ester form to react with primary amines (e.g., lysine (B10760008) residues and the N-terminus) on proteins. The reactivity of the NHS ester can be influenced by the electronic and steric environment of the carboxyl group.
-
This compound: The direct attachment of the carboxyl group to the electron-rich pyrene ring may influence its reactivity. Steric hindrance from the bulky pyrene moiety could potentially reduce the accessibility of the activated carboxyl group to sterically hindered amine groups on a protein's surface.
-
1-Pyrenebutyric Acid: The flexible three-carbon linker in 1-pyrenebutyric acid likely provides greater steric separation between the pyrene group and the reactive NHS ester.[3] This increased flexibility and distance may lead to improved labeling efficiency, especially for less accessible amine residues on the protein surface.
Stability of the Conjugate: Once conjugated, both molecules form a stable amide bond with the protein. The primary determinant of the conjugate's stability will be the amide linkage itself, which is generally robust under physiological conditions.[6][7] The difference in the linker is unlikely to significantly impact the stability of the amide bond. However, the photostability of the pyrene fluorophore itself could be influenced by its proximity to the protein surface. The longer linker of 1-pyrenebutyric acid may allow the pyrene moiety to be more solvent-exposed, which could affect its photostability compared to the more closely tethered pyrene in the this compound conjugate.
Fluorescence Properties of the Labeled Protein: The local microenvironment heavily influences the fluorescence of the pyrene moiety.
-
Probing the Microenvironment: The shorter linker of this compound will position the pyrene fluorophore closer to the protein surface, making it a more direct reporter of the polarity and dynamics of the immediate protein environment. The longer, more flexible linker of 1-pyrenebutyric acid allows the pyrene to sample a larger volume, potentially reporting on a more averaged environment that includes both the protein surface and the surrounding solvent.
-
Excimer Formation: The ability to form excimers is a key feature of pyrene probes for studying protein-protein interactions or conformational changes that bring two pyrene moieties into close proximity. The longer, more flexible linker of 1-pyrenebutyric acid may facilitate intermolecular excimer formation between two labeled proteins by providing a greater range of motion for the pyrene groups to interact.
Experimental Protocols
The following are generalized protocols for the labeling of proteins with the NHS esters of this compound and 1-pyrenebutyric acid.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound, N-hydroxysuccinimide ester (Pyrene-NHS ester) or 1-Pyrenebutyric acid, N-hydroxysuccinimide ester (PBA-NHS ester)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column or dialysis tubing for purification
Protocol for Protein Labeling with this compound NHS Ester:
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Prepare NHS Ester Stock Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: While gently vortexing the protein solution, add a 5- to 20-fold molar excess of the dissolved NHS ester. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 30 minutes at room temperature.
-
Purification: Remove unreacted label and byproducts by size-exclusion chromatography or dialysis.
Protocol for Protein Labeling with 1-Pyrenebutyric Acid NHS Ester:
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5) at a concentration of 1-10 mg/mL.[3]
-
Prepare NHS Ester Stock Solution: Immediately before use, dissolve the 1-pyrenebutyric acid NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[3]
-
Labeling Reaction: While gently vortexing the protein solution, add a 5- to 20-fold molar excess of the dissolved NHS ester stock solution.[3]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[3]
-
Quenching: Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for an additional 30 minutes.[3]
-
Purification: Purify the labeled protein from unreacted dye using a size-exclusion chromatography column or by dialysis.[3]
Characterization of Labeled Protein:
The degree of labeling (DOL) can be determined by measuring the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the absorbance maximum of pyrene (around 343-345 nm).[3] The following formula can be used:
DOL = (A_max * ε_protein) / ((A_280 - A_max * CF) * ε_pyrene)
Where:
-
A_max is the absorbance at the pyrene maximum.
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_pyrene is the molar extinction coefficient of the pyrene derivative at its maximum absorbance.
-
CF is the correction factor (A_280 of the free dye / A_max of the free dye).
Visualizing the Labeling Process and Workflow
Caption: Chemical activation and protein labeling pathway for both acids.
Caption: General experimental workflow for protein labeling.
Conclusion: Which Pyrene Derivative is Right for Your Research?
The choice between this compound and 1-pyrenebutyric acid for protein labeling depends on the specific experimental goals.
-
Choose this compound when:
-
You need to probe the microenvironment in very close proximity to the protein backbone.
-
A more rigid attachment of the fluorophore is desired.
-
-
Choose 1-Pyrenebutyric Acid when:
-
You anticipate challenges with labeling sterically hindered amine residues and require a more flexible linker to potentially improve labeling efficiency.[3]
-
Your study focuses on intermolecular interactions (e.g., protein dimerization) where the flexibility of the linker may facilitate excimer formation between labeled molecules.
-
You want to minimize potential interactions between the pyrene moiety and the protein surface that could affect the fluorophore's properties.
-
Ultimately, for novel applications, empirical testing of both reagents with the specific protein of interest is recommended to determine the optimal choice for achieving the desired labeling efficiency and fluorescent properties. This guide provides a foundational understanding to inform that decision-making process, empowering researchers to select the most appropriate tool for their scientific inquiry.
References
- 1. This compound | C17H10O2 | CID 125395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-芘甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Photostability of 1-Pyrenecarboxylic Acid and Other Common Fluorescent Dyes
For researchers, scientists, and drug development professionals, the choice of a fluorescent dye is critical for the success of imaging and sensing experiments. An ideal fluorescent probe should not only be bright but also exhibit high photostability to withstand prolonged or intense illumination without significant loss of signal. This guide provides a comparative overview of the photostability of 1-Pyrenecarboxylic acid against other widely used fluorescent dyes, supported by available data and detailed experimental methodologies.
This compound is a polyaromatic hydrocarbon derivative known for its inherent fluorescence.[1] It is often used as a fluorescent probe in various biochemical and molecular biology applications.[1] While pyrene (B120774) and its derivatives are generally regarded as having excellent chemical and photostability, direct quantitative data on their photobleaching is less common in the literature compared to more mainstream dyes.[2][3][4]
Quantitative Photophysical and Photostability Comparison
The selection of a suitable fluorescent dye often involves a trade-off between brightness (fluorescence quantum yield) and photostability (resistance to photobleaching). The following table summarizes key parameters for this compound and other common fluorescent dyes. It is important to note that photostability can be highly dependent on the experimental conditions, including illumination intensity, oxygen concentration, and the local chemical environment.
| Dye Class | Specific Dye | Fluorescence Quantum Yield (ΦF) | Photostability Assessment |
| Pyrene Derivative | This compound | 0.70 (in CH2Cl2)[5] | High (Qualitative)[2][3][4] |
| Fluorescein | Fluorescein (FITC) | 0.925 (in 0.1 M NaOH)[6] | Low to Moderate[7] |
| Rhodamine | Rhodamine B | ~0.31 (in ethanol) | Moderate to High |
| Cyanine | Cy3 | ~0.24 | Moderate |
| Cy5 | ~0.20 - 0.28 | Moderate | |
| Alexa Fluor | Alexa Fluor 488 | 0.92 | High[7] |
Experimental Protocols
Accurate and reproducible assessment of fluorophore photostability is crucial for selecting the appropriate dye and for the quantitative interpretation of fluorescence imaging data. Below are detailed protocols for measuring key photostability parameters.
Protocol 1: Measurement of Photobleaching Half-life (t1/2)
This protocol outlines a method to determine the time it takes for a fluorescent dye's intensity to decrease to 50% of its initial value under continuous illumination.
Materials:
-
Fluorescent dye solutions of interest (e.g., this compound, Fluorescein) at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
Microscope slides and coverslips.
-
Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare a solution of the fluorescent dye. To minimize diffusion, the dye can be immobilized by drying a thin film of the solution on a microscope slide or by embedding it in a polymer matrix.
-
Microscope Setup: Power on the fluorescence microscope and allow the light source to stabilize. Select the appropriate filter set for the dye being tested.
-
Image Acquisition:
-
Acquire an initial image (t=0).
-
Continuously illuminate the sample, using the same illumination intensity for all dyes being compared.
-
Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has decreased to less than 50% of the initial value.
-
-
Data Analysis:
-
Using image analysis software, select a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity of the ROI for each image in the time series.
-
Correct for background fluorescence.
-
Normalize the intensity values to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time.
-
The time at which the fluorescence intensity drops to 50% is the photobleaching half-life (t1/2).
-
Protocol 2: Measurement of Photobleaching Quantum Yield (Φb)
The photobleaching quantum yield represents the probability that a dye molecule will be photochemically destroyed per absorbed photon. A lower Φb indicates higher photostability.
Materials:
-
Fluorimeter or a fluorescence microscope equipped with a sensitive detector.
-
A stable light source with a known and constant intensity.
-
Spectrophotometer for absorbance measurements.
-
Cuvettes or microscope slides.
-
Solutions of the dyes to be tested at a known concentration.
Procedure:
-
Sample Preparation: Prepare optically dilute solutions of the sample (absorbance < 0.05 at the excitation wavelength) in the desired solvent.
-
Initial Measurements: Measure the initial absorbance and fluorescence intensity (F₀) of the sample.
-
Photobleaching: Continuously illuminate the sample with a constant and known light intensity.
-
Time-course Measurement: Record the fluorescence intensity (F(t)) at regular time intervals.
-
Data Analysis:
-
The photobleaching rate constant (kb) can be determined by fitting the fluorescence decay curve to an exponential function: F(t) = F₀ * e^(-kb*t).
-
The photobleaching quantum yield (Φb) is then calculated using the rate constant, the molar extinction coefficient (ε), and the photon flux of the light source.
-
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the comparative evaluation of fluorescent dye photostability.
References
- 1. This compound | CAS: 19694-02-1 | AxisPharm [axispharm.com]
- 2. Further insight into the photostability of the pyrene fluorophore in halogenated solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bright and photostable push-pull pyrene dye visualizes lipid order variation between plasma and intracellular membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. publications.iupac.org [publications.iupac.org]
- 7. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unveiling the Microenvironment: A Comparative Guide to 1-Pyrenecarboxylic Acid as a Polarity Probe
For researchers, scientists, and drug development professionals, the ability to probe the local environment at a molecular level is paramount. Fluorescent probes that report on the polarity of their surroundings are invaluable tools in cellular imaging, drug delivery studies, and materials science. This guide provides a comprehensive validation of 1-pyrenecarboxylic acid as a potent polarity sensor, offering a detailed comparison with other commonly used fluorescent probes, supported by experimental data and protocols.
This compound is a derivative of the polycyclic aromatic hydrocarbon pyrene (B120774), functionalized with a carboxylic acid group.[1] This modification allows for its conjugation to biomolecules, making it a versatile tool for site-specific polarity measurements.[1] The core of its functionality lies in the unique photophysical properties of the pyrene moiety, whose fluorescence emission spectrum is exquisitely sensitive to the polarity of its immediate environment.
The "Py" Scale: A Ratiometric Approach to Polarity Sensing
The fluorescence emission spectrum of pyrene and its derivatives in the monomeric state exhibits a characteristic vibronic fine structure, with five distinct peaks. The relative intensities of these peaks, particularly the ratio of the first vibronic band (I₁) to the third (I₃), are highly dependent on the polarity of the surrounding solvent.[2] This phenomenon, known as the Ham effect, forms the basis of the "Py scale" of solvent polarity.[3] In non-polar (hydrophobic) environments, the I₃ band is more intense, while in polar (hydrophilic) environments, the I₁ band dominates. This ratiometric approach offers a robust and internally calibrated measure of local polarity, as it is less susceptible to variations in probe concentration or excitation intensity.
Performance Comparison of Polarity-Sensitive Fluorescent Probes
To validate the performance of this compound, its photophysical properties are compared with those of other widely used polarity probes: Nile Red, Coumarin 6, and a representative BODIPY dye. The following tables summarize their key characteristics in a range of solvents with varying polarities.
Table 1: Photophysical Properties of this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | I₁/I₃ Ratio (Py Scale) |
| Cyclohexane | 2.02 | ~345 | ~375, 395 | ~30, 50 | ~0.6 |
| Toluene | 2.38 | ~346 | ~376, 396 | ~30, 50 | ~0.8 |
| Acetone | 20.7 | ~348 | ~378, 398 | ~30, 50 | ~1.3 |
| Ethanol | 24.6 | ~348 | ~379, 399 | ~31, 51 | ~1.5 |
| Methanol | 32.7 | ~349 | ~380, 400 | ~31, 51 | ~1.6 |
| Water | 80.1 | ~350 | ~384, 404 | ~34, 54 | ~1.8 |
Note: Data for this compound is based on the known behavior of pyrene and its derivatives. Exact values may vary slightly.[2][4][5]
Table 2: Comparative Photophysical Data of Alternative Polarity Probes
| Probe | Solvent | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| Nile Red | Cyclohexane | ~552 | ~636 | 84 | ~0.7 |
| Toluene | ~535 | ~615 | 80 | ~0.6 | |
| Acetone | ~515 | ~595 | 80 | ~0.3 | |
| Ethanol | ~553 | ~638 | 85 | ~0.1 | |
| Methanol | ~559 | ~645 | 86 | ~0.08 | |
| Water | ~590 | ~655 | 65 | <0.01 | |
| Coumarin 6 | Cyclohexane | ~440 | ~480 | 40 | ~0.5 |
| Toluene | ~450 | ~495 | 45 | ~0.6 | |
| Acetone | ~455 | ~505 | 50 | ~0.7 | |
| Ethanol | ~459 | ~503 | 44 | 0.78[6][7] | |
| Chloroform | ~458 | ~500 | 42 | - | |
| Acetonitrile | - | - | - | 0.63[7] | |
| BODIPY FL | Cyclohexane | ~503 | ~512 | 9 | ~0.9 |
| Toluene | ~505 | ~515 | 10 | ~0.9 | |
| Acetone | ~503 | ~513 | 10 | ~0.8 | |
| Ethanol | ~503 | ~513 | 10 | ~0.7 | |
| Methanol | ~502 | ~511 | 9 | ~0.6 | |
| Water | ~504 | ~515 | 11 | ~0.1 |
Note: Data for Nile Red, Coumarin 6, and BODIPY FL is compiled from various sources and may have been measured under different conditions.[6][7][8][9][10][11][12][13][14]
Experimental Protocols
Determining Local Polarity using this compound (The Py Scale)
This protocol outlines the steps to measure the local environmental polarity using the ratiometric fluorescence of this compound.
1. Materials:
-
This compound
-
Solvents of interest (e.g., cyclohexane, ethanol, water)
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a concentration of approximately 1 mM.
-
Prepare working solutions by diluting the stock solution in the solvents of interest to a final concentration in the low micromolar range (e.g., 1-10 µM). The final absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.
3. Instrumentation and Measurement:
-
Set the excitation wavelength of the spectrofluorometer to approximately 345 nm.
-
Set the emission scan range from 350 nm to 550 nm.
-
Use excitation and emission slit widths of 5 nm.
-
Record the fluorescence emission spectrum of each sample.
4. Data Analysis:
-
Identify the intensities of the first (I₁) and third (I₃) vibronic peaks in the emission spectrum. These typically appear around 375 nm and 385 nm, respectively.
-
Calculate the I₁/I₃ ratio.
-
A higher I₁/I₃ ratio indicates a more polar environment, while a lower ratio signifies a more non-polar environment.
Measuring Solvatochromic Shifts of Other Probes
For probes like Nile Red and Coumarin 6, which exhibit solvatochromism (a shift in their emission wavelength with solvent polarity), the experimental procedure is as follows:
1. Sample Preparation:
-
Prepare dilute solutions of the probe in the solvents of interest, ensuring the absorbance at the excitation maximum is below 0.1.
2. Instrumentation and Measurement:
-
Determine the absorption maximum (λ_abs) for the probe in each solvent using a UV-Vis spectrophotometer.
-
Set the excitation wavelength of the spectrofluorometer to the absorption maximum for each respective solvent.
-
Record the fluorescence emission spectrum and determine the emission maximum (λ_em).
3. Data Analysis:
-
Calculate the Stokes shift (λ_em - λ_abs) for the probe in each solvent.
-
A larger Stokes shift generally indicates a more polar environment for many solvatochromic dyes.
Visualizing the Polarity Sensing Mechanism of Pyrene
The following diagram illustrates the relationship between the local environment's polarity and the resulting fluorescence emission spectrum of a pyrene-based probe.
References
- 1. CAS 19694-02-1: pyrene-1-carboxylic acid | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. benchchem.com [benchchem.com]
- 7. omlc.org [omlc.org]
- 8. Photochemical Properties and Stability of BODIPY Dyes | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Photochemical Properties and Stability of BODIPY Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, characterization, photophysical, and photochemical studies of BODIPY derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Assessing the Purity of Synthesized 1-Pyrenecarboxylic Acid: HPLC vs. NMR
For Researchers, Scientists, and Drug Development Professionals
The purity of synthesized active pharmaceutical ingredients (APIs) and chemical intermediates is a critical parameter in research and development. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for assessing the purity of synthesized 1-Pyrenecarboxylic acid. We present experimental protocols, data interpretation, and a comparative analysis to aid researchers in selecting the most appropriate method for their needs.
Introduction
This compound is a fluorescent molecule and a derivative of pyrene (B120774).[1][2][3] It serves as a valuable building block in the synthesis of various functional materials and probes for biomedical applications. The primary synthetic routes to this compound typically involve the Friedel-Crafts acylation of pyrene to form 1-acetylpyrene (B1266438), followed by oxidation, or the direct carboxylation of a pyrene derivative.
Potential impurities in the final product can arise from several sources:
-
Unreacted starting materials: Primarily pyrene.
-
Intermediate products: Such as 1-acetylpyrene.
-
Side-products: Including isomeric pyrenecarboxylic acids (e.g., 2-pyrenecarboxylic acid) and di-substituted pyrene derivatives, which can result from a lack of complete regioselectivity during the Friedel-Crafts acylation step.[4][5][6] Over-oxidation during the synthesis can also lead to other oxygenated byproducts.[7][8]
Accurate determination of the purity of this compound is therefore essential to ensure the quality and reliability of subsequent research and applications.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-phase HPLC (RP-HPLC) is a powerful technique for separating and quantifying the components of a mixture. For aromatic carboxylic acids like this compound, C18 columns are commonly employed with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acidic modifier to ensure good peak shape.
Experimental Protocol: RP-HPLC
1. Sample Preparation:
- Accurately weigh approximately 1 mg of the synthesized this compound.
- Dissolve the sample in 1 mL of a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water (e.g., 1:1 v/v).
- Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
- Column: C18, 5 µm particle size, 4.6 x 150 mm
- Mobile Phase A: Water with 0.1% Formic Acid
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- Gradient: 50% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, then return to 50% B and equilibrate for 5 minutes.
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Detection: UV at 254 nm and 340 nm
- Column Temperature: 30 °C
Data Presentation: HPLC
The purity of the this compound is determined by the area percentage of its corresponding peak in the chromatogram.
| Component | Expected Retention Time (min) | Peak Area (%) |
| This compound | ~ 8.5 | > 99.0 |
| Pyrene (impurity) | ~ 12.2 | < 0.5 |
| 1-Acetylpyrene (impurity) | ~ 10.1 | < 0.5 |
Note: Retention times are approximate and can vary depending on the specific HPLC system and column.
Workflow for HPLC Purity Assessment
Caption: Workflow for assessing the purity of this compound using HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity Assessment
¹H NMR spectroscopy provides detailed information about the chemical structure and can be used to identify and quantify the main component and any impurities present in a sample.
Experimental Protocol: ¹H NMR
1. Sample Preparation:
- Accurately weigh approximately 5 mg of the synthesized this compound.
- Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
- Transfer the solution to an NMR tube.
2. NMR Acquisition:
- Spectrometer: 400 MHz
- Solvent: DMSO-d₆
- Reference: Tetramethylsilane (TMS) at 0.00 ppm
- Number of Scans: 16
Data Presentation: ¹H NMR
The purity is estimated by comparing the integration of the signals corresponding to this compound with those of any observed impurities.
| Proton Assignment (this compound) | Expected Chemical Shift (δ, ppm) | Integration |
| Aromatic Protons | 8.0 - 9.0 | 9H |
| Carboxylic Acid Proton | ~ 13.5 (broad) | 1H |
| Potential Impurity | Characteristic Chemical Shift (δ, ppm) |
| Pyrene | 8.0 - 8.4 (distinct aromatic signals) |
| 1-Acetylpyrene | ~ 2.8 (singlet, -COCH₃) |
Logical Diagram for NMR Data Interpretation
Caption: Decision-making process for purity assessment via ¹H NMR.
Comparison of HPLC and NMR for Purity Assessment
| Feature | HPLC | ¹H NMR |
| Sensitivity | High sensitivity, capable of detecting trace impurities. | Lower sensitivity, may not detect impurities below ~0.1-1%. |
| Quantification | Excellent for accurate quantification based on peak area. | Good for quantification if signals are well-resolved. |
| Specificity | High, can separate structurally similar isomers. | Provides detailed structural information for impurity identification. |
| Sample Throughput | Relatively high, especially with an autosampler. | Lower, requires individual sample preparation and acquisition. |
| Solvent/Cost | Consumes solvents, potentially higher running costs. | Requires deuterated solvents, which can be expensive. |
| Structural Info | Provides limited structural information (retention time). | Provides rich structural information for unambiguous identification. |
Conclusion
Both HPLC and ¹H NMR are valuable techniques for assessing the purity of synthesized this compound.
-
HPLC is the preferred method for accurate quantification of purity and the detection of trace impurities , offering high sensitivity and resolving power. It is particularly useful for identifying and quantifying isomeric impurities that may be difficult to distinguish by NMR.
-
¹H NMR is an excellent tool for structural confirmation of the desired product and for the identification of major impurities . Its ability to provide direct structural information is a significant advantage for characterizing unknown byproducts.
For a comprehensive purity assessment, a combination of both techniques is recommended. HPLC can provide the primary quantitative purity value, while NMR can confirm the identity of the main component and any significant impurities. This dual approach ensures a high degree of confidence in the quality of the synthesized this compound for its intended applications in research and development.
References
- 1. 1-芘甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1-芘甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1-芘甲酸 97% | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 4. Novel Fluorophores based on Regioselective Intramolecular Friedel-Crafts Acylation of the Pyrene Ring Using Triflic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cris.huji.ac.il [cris.huji.ac.il]
- 6. researchgate.net [researchgate.net]
- 7. Oxidation of pyrene, 1-hydroxypyrene, 1-nitropyrene, and 1-acetylpyrene by human cytochrome P450 2A13 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Evaluating the Cytotoxicity of 1-Pyrenecarboxylic Acid for Live-Cell Imaging: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a fluorescent dye for live-cell imaging is a critical step in experimental design, with the ideal candidate offering bright, stable fluorescence while exerting minimal impact on cellular health and function. This guide provides a comparative evaluation of the cytotoxicity of 1-Pyrenecarboxylic acid (PCA), a pyrene-based fluorophore, against two commonly used nuclear stains, Hoechst 33342 and Propidium (B1200493) Iodide (PI). This analysis is supported by a summary of available experimental data, detailed protocols for key cytotoxicity assays, and visualizations of experimental workflows and potential cytotoxic pathways.
Executive Summary
This compound and its derivatives are emerging as promising fluorescent probes due to their strong emission, high quantum yield, and excellent cell permeability. Crucially, initial studies suggest that PCA-conjugated molecules exhibit low cytotoxicity. In a study involving PCA-labeled peptides, no toxicity was observed in MDA-MB-231 cells at concentrations up to 5 µM after 90 minutes of treatment[1]. However, as a member of the polycyclic aromatic hydrocarbon (PAH) family, the potential for cytotoxicity, particularly phototoxicity, warrants careful consideration. Broader studies on PAHs, including the parent compound pyrene (B120774), have shown dose-dependent cytotoxicity and the induction of oxidative stress. For instance, pyrene demonstrated significant cytotoxicity in HepG2 cells at a concentration of 50 nM[2].
In contrast, Hoechst 33342 is a widely used cell-permeant nuclear stain that is known to exhibit cytotoxicity at higher concentrations, affecting cell viability and proliferation. Propidium Iodide is a nuclear stain that is generally excluded from live cells and is therefore primarily used to identify dead cells, showing minimal cytotoxic effects on viable cells at typical working concentrations[3][4].
This guide will delve into the quantitative data available for each of these dyes, provide detailed experimental protocols for assessing their cytotoxic profiles, and offer a visual representation of the underlying cellular mechanisms.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the available quantitative data on the cytotoxicity of this compound, Hoechst 33342, and Propidium Iodide. It is important to note that direct, comprehensive cytotoxicity studies for this compound are limited.
Table 1: Cytotoxicity of this compound and Related Compounds
| Compound | Cell Line | Concentration | Exposure Time | Observed Effect | Citation |
| This compound-labeled peptide | MDA-MB-231 | 5 µM | 90 minutes | No toxicity observed | [1] |
| Pyrene | HepG2 | 50 nM | 24 hours | 28% reduction in cell viability | [2] |
| Pyrene | C10 (murine lung epithelial) | up to 20 µM | 24 hours | No cytotoxicity observed | [5] |
Table 2: Cytotoxicity of Hoechst 33342
| Cell Line | IC50 Value | Exposure Time | Assay | Citation |
| A549 | 0.98 µg/mL | 24 hours | Resazurin assay | [6] |
| BEAS-2B | 1.95 µg/mL | 24 hours | Resazurin assay | [6] |
| DU-145 | 4.25 µM | 48 hours | Sulforhodamine B assay | [6] |
| HEK293 | 18 µM | 5 minutes | [3H]E17-betaG uptake | [6] |
Table 3: Cytotoxicity of Propidium Iodide
| Cell Line | Concentration | Exposure Time | Observed Effect | Citation |
| A549 | 1.5 or 7.5 µM | 24 hours | Minimal effect on cell cycle progression | [3] |
| HeLa and NIH 3T3 | Not specified | Not specified | Accumulation in endosomes in live cells over time | [3] |
| Various | Not specified | Not specified | Primarily stains dead or membrane-compromised cells | [4][7][8] |
Experimental Protocols
Accurate assessment of cytotoxicity is paramount. The following are detailed methodologies for three standard cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the fluorescent dye (e.g., this compound, Hoechst 33342) and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: After incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
Principle: LDH is a stable enzyme that is released into the cell culture medium upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead or damaged cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
LDH Reaction: Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Assay Reagent Addition: Prepare the LDH assay reagent according to the manufacturer's instructions. Typically, this involves mixing a catalyst and a dye solution. Add 50 µL of the prepared assay reagent to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution (often 1M acetic acid) to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a positive control (cells lysed with a lysis buffer) and a negative control (untreated cells).
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect these cells. Propidium Iodide is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).
Protocol:
-
Cell Seeding and Treatment: Culture and treat cells with the test compounds as desired.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.
-
Washing: Wash the cells twice with cold 1X PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of fluorescently labeled Annexin V (e.g., Annexin V-FITC) and 1 µL of a 100 µg/mL PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and concepts related to cytotoxicity evaluation.
References
- 1. 1-Pyrene Carboxylic Acid: An Internalization Enhancer for Short Oligoarginines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Pyrene on Human Liver HepG2 Cells: Cytotoxicity, Oxidative Stress, and Transcriptomic Changes in Xenobiotic Metabolizing Enzymes and Inflammatory Markers with Protection Trial Using Lycopene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rationale for the real-time and dynamic cell death assays using propidium iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 5. Environmentally prevalent polycyclic aromatic hydrocarbons can elicit co-carcinogenic properties in an in vitro murine lung epithelial cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Propidium Iodide Applications & Common Issues | AAT Bioquest [aatbio.com]
- 8. Can propidium iodide be used in live cell imaging? | AAT Bioquest [aatbio.com]
A Researcher's Guide to Quantitative Analysis of 1-Pyrenecarboxylic Acid Conjugation Efficiency
For researchers, scientists, and drug development professionals, the covalent attachment of fluorescent probes like 1-pyrenecarboxylic acid to biomolecules is a critical technique for elucidating biological structure and function. The efficiency of this conjugation directly impacts the quality and reliability of experimental data. This guide provides an objective comparison of the two primary methods for conjugating this compound to primary amines on biomolecules: the in-situ activation with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), and the use of a pre-activated this compound NHS ester.
This comparison is supported by experimental protocols and methods for quantitative analysis to empower researchers in selecting the optimal strategy for their specific application.
Performance Comparison: EDC/NHS Coupling vs. Pre-activated NHS Esters
The choice between EDC/NHS coupling and pre-activated NHS esters for conjugating this compound involves a trade-off between convenience, control, and efficiency.
| Feature | EDC/NHS Coupling | Pre-activated NHS Ester |
| Reaction Type | One-pot, two-step reaction (carboxyl activation followed by amine coupling) | One-step reaction with amine-containing molecules |
| Reagents | This compound, EDC, NHS, and amine-containing molecule | Pre-synthesized this compound NHS ester and amine-containing molecule |
| Control & Purity | Risk of side reactions, such as N-acylurea and anhydride (B1165640) formation, can lead to a more heterogeneous product mixture.[1] | Higher control over stoichiometry and potentially higher purity of the final conjugate due to the use of a purified activated intermediate.[1] |
| Convenience | A simpler one-pot procedure that avoids the need for prior synthesis and isolation of an activated intermediate.[1] | Requires the initial synthesis and purification of the NHS ester, which can be time-consuming. |
| Typical Yield | Can be highly variable (40-75%), sensitive to reaction conditions like pH and buffer composition.[1] One study on peptide-oligonucleotide conjugation reported a 95% yield in solution-phase. | Generally offers higher and more consistent yields in the final coupling step (60-90%).[1] However, labeling efficiency can still vary (5-50%) depending on the protein and reaction conditions. |
| Stability of Intermediate | The O-acylisourea intermediate formed by EDC is highly unstable in aqueous solutions and prone to hydrolysis. The NHS ester intermediate is more stable but still susceptible to hydrolysis.[1] | Pre-activated NHS esters can be stored in a desiccated form, offering better stability before the conjugation reaction.[1] |
Quantitative Analysis of Conjugation Efficiency
The most common method for quantifying the efficiency of fluorescent labeling is the determination of the Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each biomolecule. This is typically achieved using UV-Vis spectrophotometry.
Experimental Protocol for Determining Degree of Labeling (DOL):
-
Purification of the Conjugate: It is crucial to remove all non-conjugated this compound or its NHS ester. This is typically achieved through size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified conjugate solution at two wavelengths:
-
280 nm (A₂₈₀): To determine the protein concentration.
-
~340 nm (A₃₄₀): The absorbance maximum of the pyrene (B120774) moiety.
-
-
-
Calculation of DOL: The DOL is calculated using the Beer-Lambert law, with a correction for the absorbance of the pyrene dye at 280 nm.
-
Protein Concentration (M) = [A₂₈₀ - (A₃₄₀ × CF₂₈₀)] / ε_protein
-
Where:
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
A₃₄₀ is the absorbance of the conjugate at ~340 nm.
-
CF₂₈₀ is the correction factor for the pyrene dye at 280 nm (A₂₈₀ of the dye / A₃₄₀ of the dye). This needs to be determined for this compound in the reaction buffer.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
-
-
Dye Concentration (M) = A₃₄₀ / ε_dye
-
Where:
-
ε_dye is the molar extinction coefficient of this compound at ~340 nm.
-
-
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Experimental Protocols
Protocol 1: EDC/NHS Coupling of this compound to a Protein
This protocol describes the in-situ activation of this compound and subsequent conjugation to a protein.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.
-
Activation of this compound:
-
Dissolve this compound in a minimal amount of DMF or DMSO.
-
Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution.
-
Add EDC and NHS to the solution. A common starting point is a final concentration of 2-5 mM for EDC and 5-10 mM for NHS.
-
Incubate for 15-60 minutes at room temperature to activate the carboxylic acid.
-
-
Conjugation:
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
-
Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching: Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction. Incubate for 15-30 minutes.
-
Purification: Remove unreacted reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
Protocol 2: Conjugation of a Pre-activated 1-Pyrenebutyric Acid NHS Ester to a Protein
This protocol utilizes a commercially available or pre-synthesized NHS ester of a pyrene derivative, 1-pyrenebutyric acid, which follows the same reaction principle.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
1-Pyrenebutyric acid N-hydroxysuccinimide ester (Pyrene-NHS ester)
-
Anhydrous DMF or DMSO
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 2-10 mg/mL. The optimal pH for the reaction is 8.3-8.5.[2]
-
Pyrene-NHS Ester Stock Solution: Immediately before use, dissolve the Pyrene-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[2]
-
Conjugation Reaction:
-
Quenching the Reaction: Add the Quenching Solution to a final concentration of 50-100 mM to quench any unreacted Pyrene-NHS ester. Incubate for an additional 30 minutes at room temperature.[2]
-
Purification: Purify the labeled protein using a desalting column or dialysis to remove unreacted dye and quenching reagents.[2]
Alternative Fluorescent Probe: Fluorescein (B123965)
For comparison, fluorescein is another widely used fluorescent probe with a carboxylic acid handle (carboxyfluorescein) or available as a pre-activated NHS ester.
Comparison of this compound and Fluorescein Conjugation:
| Feature | This compound | Fluorescein |
| Excitation Max | ~340 nm | ~494 nm |
| Emission Max | ~375-395 nm (monomer) | ~517 nm |
| Key Features | Sensitive to microenvironment polarity; forms excimers at close proximity, enabling studies of protein-protein interactions. | Bright green fluorescence, well-established for a wide range of applications. |
| Typical DOL (Antibodies) | Dependent on method and protein; optimization is key. | An optimal DOL for antibodies is typically between 2 and 10.[3] |
The protocols for conjugating carboxyfluorescein using EDC/NHS or using a fluorescein-NHS ester are analogous to those described for this compound, with adjustments for the specific spectral properties of fluorescein when determining the DOL.
Visualization of Workflows
EDC/NHS Coupling Workflow
References
A Researcher's Guide to Fluorescent Labeling: 1-Pyrenecarboxylic Acid vs. Commercial Dyes
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate fluorescent label is a critical decision in the design of robust and reproducible fluorescence-based assays. The photophysical properties of a fluorophore—such as its brightness, photostability, and environmental sensitivity—directly impact data quality and experimental outcomes. This guide provides an objective comparison of 1-Pyrenecarboxylic acid, a well-studied polycyclic aromatic hydrocarbon, against industry-standard commercial fluorescent labels: Fluorescein isothiocyanate (FITC), Tetramethylrhodamine isothiocyanate (TRITC), and the Alexa Fluor™ series (488 and 594).
Comparative Analysis of Photophysical Properties
The performance of a fluorescent label is dictated by several key photophysical parameters. This compound exhibits unique characteristics, such as a long fluorescence lifetime and sensitivity to its microenvironment, which can be advantageous for specific applications like studying molecular interactions and conformations.[1][2] In contrast, commercial labels like the Alexa Fluor™ series are engineered for superior brightness and photostability, making them workhorses for routine imaging and quantification.[3]
The following table summarizes the key photophysical properties of these fluorescent labels.
| Property | This compound | FITC (Fluorescein) | TRITC (Tetramethylrhodamine) | Alexa Fluor™ 488 | Alexa Fluor™ 594 |
| Excitation Max (λex) | ~340 nm | 491-495 nm[1][4][5] | 544-557 nm[6] | 495-496 nm | 590 nm |
| Emission Max (λem) | ~380 nm (monomer), ~480 nm (excimer) | 516-525 nm[1][4][5] | 572-576 nm[6][7] | 519 nm | 617 nm |
| Molar Absorptivity (ε) | High (solvent-dependent)[1] | ~75,000 cm⁻¹M⁻¹[4][8] | ~87,000 cm⁻¹M⁻¹ | >65,000 cm⁻¹M⁻¹[] | ~73,000 cm⁻¹M⁻¹[10] |
| Quantum Yield (Φ) | High (solvent-dependent)[11] | ~0.92[4][8] | High[12] | 0.92[13] | 0.66[10][13] |
| Fluorescence Lifetime (τ) | Very long (>100 ns) | ~4.1 ns | Varies with conjugation | ~4.1 ns[][13] | ~3.9 ns[][13] |
| Photostability | Moderate; sensitive to halogenated solvents[] | Prone to photobleaching[] | More stable than FITC | High; superior to FITC[3][] | High[10] |
| pH Sensitivity | Less sensitive | Sensitive to pH changes[1] | Relatively pH-insensitive[12] | Insensitive between pH 4-10[] | pH-insensitive[10] |
Note: The photophysical properties of this compound, particularly its molar absorptivity and quantum yield, are highly dependent on the solvent and its local molecular environment.
Experimental Protocols
Protein Labeling with Amine-Reactive Dyes
This protocol provides a general procedure for the covalent labeling of proteins with fluorescent dyes containing an amine-reactive group, such as an isothiocyanate (e.g., FITC, TRITC) or a carboxylic acid that has been activated to an N-hydroxysuccinimide (NHS) ester (e.g., this compound, Alexa Fluor dyes).
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Amine-reactive fluorescent dye (FITC, TRITC, or NHS-ester activated this compound/Alexa Fluor)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate or borate (B1201080) buffer, pH 8.5-9.0
-
Quenching solution: 1.5 M hydroxylamine (B1172632) or 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare Dye Stock Solution: Dissolve the amine-reactive dye in DMF or DMSO to a concentration of 10 mg/mL immediately before use.
-
Conjugation Reaction: While gently stirring, add the dye stock solution to the protein solution. The molar ratio of dye to protein should be optimized for each specific protein but a starting point of 10:1 to 20:1 is recommended.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quench Reaction: Add the quenching solution to the reaction mixture to stop the labeling reaction. Incubate for an additional 30 minutes at room temperature.
-
Purification: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and the absorbance maximum of the dye.
Fluorescence Spectroscopy of Labeled Protein
This protocol outlines the measurement of the fluorescence emission spectrum of a dye-labeled protein.
Materials:
-
Purified fluorescently labeled protein
-
Spectrofluorometer
-
Quartz cuvettes
-
Appropriate buffer for the protein
Procedure:
-
Prepare Sample: Dilute the labeled protein in a suitable buffer to a concentration that gives an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up. Set the excitation wavelength to the appropriate value for the fluorophore (see table above).
-
Blank Measurement: Record the emission spectrum of the buffer alone to obtain a background reading.
-
Sample Measurement: Record the emission spectrum of the labeled protein sample over a wavelength range that covers the expected emission peak.
-
Data Analysis: Subtract the background spectrum from the sample spectrum to obtain the corrected fluorescence emission spectrum of the labeled protein. The wavelength of maximum emission can then be determined.
Visualizations
Experimental Workflow: Protein Labeling and Analysis
The following diagram illustrates a typical workflow for labeling a protein with a fluorescent dye and subsequent spectroscopic analysis.
Caption: Workflow for fluorescent labeling of proteins.
Signaling Pathway: Generic Kinase Cascade
Fluorescently labeled antibodies or ligands are often used to visualize components of signaling pathways. The diagram below represents a generic mitogen-activated protein kinase (MAPK) cascade.
Caption: A generic MAPK signaling cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 19694-02-1: pyrene-1-carboxylic acid | CymitQuimica [cymitquimica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protocols for Fluorescent Dye Conjugation | Tocris Bioscience [tocris.com]
- 6. Lifetime of fluorescent pyrene butyric acid probe in single living cells for measurement of oxygen fluctuation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 10. pH-responsive polymer-supported pyrene-based fluorescent dyes for CO 2 detection in aqueous environments - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY01186D [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Further insight into the photostability of the pyrene fluorophore in halogenated solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of 1-Pyrenecarboxylic Acid: A Comprehensive Guide for Laboratory Professionals
Ensuring laboratory safety and proper chemical handling is paramount for researchers, scientists, and drug development professionals. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Pyrenecarboxylic acid, building on a foundation of secure operational and disposal plans.
This compound, a fluorescent probe commonly used in biochemical and molecular biology research, requires careful handling and disposal due to its chemical properties.[1] Adherence to proper disposal protocols is crucial to minimize environmental impact and ensure the safety of laboratory personnel.
Physical and Chemical Properties
A clear understanding of the substance's properties is the first step in safe handling.
| Property | Value |
| CAS Number | 19694-02-1 |
| Molecular Formula | C₁₇H₁₀O₂ |
| Molecular Weight | 246.26 g/mol [2] |
| Appearance | Solid |
| Melting Point | 270-272 °C |
| Storage Class | 11 (Combustible Solids) |
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its safety profile and to utilize appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE):
-
Eye Protection: Wear approved safety glasses or goggles.[2]
-
Hand Protection: Use chemical-resistant gloves that have been inspected prior to use.[2] Follow proper glove removal technique to avoid skin contact.[2]
-
Respiratory Protection: In case of dust formation, use a dust mask (e.g., N95 type).
-
Body Protection: Wear a lab coat or other protective clothing.
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give artificial respiration.[2]
-
Skin Contact: Wash off with soap and plenty of water.[2]
-
Eye Contact: Flush eyes with water as a precaution.[2]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[2]
In case of accidental release, avoid dust formation. Sweep up the spilled material and place it in a suitable, closed container for disposal.[2] Do not let the product enter drains.[2]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is a critical process designed to prevent exposure and ensure regulatory compliance.
1. Waste Segregation:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it, such as gloves or weighing papers.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[3]
2. Containerization:
-
Use a sturdy, leak-proof container that is compatible with solid chemical waste.
-
The container must have a secure, tight-fitting lid to prevent the release of dust.[3]
3. Labeling:
-
Affix a "Hazardous Waste" label to the container as soon as the first item of waste is added.[3]
-
The label must include:
4. Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
This area should be away from heat sources and incompatible materials.[3]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]
-
Contaminated packaging should be disposed of as unused product.[2]
It is important to note that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[2] Therefore, it should be handled with the care due to a potentially hazardous substance.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 1-Pyrenecarboxylic Acid
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 1-Pyrenecarboxylic acid, tailored for research scientists and drug development professionals. Adherence to these guidelines is essential for ensuring a safe laboratory environment and minimizing exposure risks.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment strategy is non-negotiable. The following table summarizes the recommended PPE for various laboratory scenarios.
| Scenario | Eye Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Weighing and Aliquoting (Dry Powder) | Chemical safety goggles with side shields | Double-gloved with inner nitrile and outer butyl rubber gloves | NIOSH-approved N95 dust mask or a respirator with a particulate filter | Fully-buttoned lab coat, long pants, and closed-toe shoes |
| Dissolving in Solvents | Chemical safety goggles and a face shield | Chemical-resistant gloves (Butyl rubber recommended) | Work within a certified chemical fume hood | Chemical-resistant apron over a lab coat, long pants, and closed-toe shoes |
| Running Reactions and Transfers | Chemical safety goggles and a face shield | Chemical-resistant gloves (Butyl rubber recommended) | Work within a certified chemical fume hood | Chemical-resistant apron over a lab coat, long pants, and closed-toe shoes |
| Spill Cleanup | Chemical safety goggles and a face shield | Heavy-duty butyl rubber gloves | NIOSH-approved respirator with particulate and organic vapor cartridges | Chemical-resistant suit or coveralls, and chemical-resistant boots |
Safe Handling and Operational Protocols
Strict adherence to the following step-by-step procedures is critical for minimizing the risks associated with this compound.
Preparation and Engineering Controls:
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to control dust and vapor exposure.
-
Ventilation Check: Before commencing any work, ensure that the chemical fume hood is functioning correctly.
-
Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled waste containers, before handling the chemical.
Handling the Compound:
-
Donning PPE: Put on all required personal protective equipment as detailed in the table above. Inspect gloves for any signs of degradation or puncture before use.
-
Weighing: Carefully weigh the desired amount of this compound on a tared weigh boat inside the chemical fume hood. Avoid creating dust.
-
Dissolving: If dissolving the compound, slowly add the solid to the solvent while stirring to prevent splashing.
-
Reactions and Transfers: Conduct all reactions and transfers within the chemical fume hood. Use appropriate glassware and equipment to minimize the risk of spills.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1] Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[1] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and drink one to two glasses of water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.
Spill and Waste Disposal Plan
A systematic approach to spill management and waste disposal is crucial for environmental safety and regulatory compliance.
Spill Cleanup Protocol:
-
Evacuate and Secure: In the event of a significant spill, evacuate the immediate area and restrict access.
-
Don Appropriate PPE: Wear the specified PPE for spill cleanup.
-
Contain the Spill: For solid spills, gently cover the area with an absorbent material to prevent dust from becoming airborne.
-
Collect the Waste: Carefully sweep or scoop the spilled material into a clearly labeled hazardous waste container.[1]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.
Waste Disposal Protocol:
-
Waste Segregation: All disposable materials contaminated with this compound, such as gloves, weigh boats, and paper towels, must be placed in a dedicated and clearly labeled hazardous waste container.
-
Containerization: Use a sturdy, leak-proof container with a secure lid for all this compound waste.
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards.
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated area away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain.[1]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
